BAY 87-2243
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[1-[[2-(4-cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N7O2/c1-17-14-22(25-31-24(33-38-25)19-2-6-21(7-3-19)37-26(27,28)29)32-36(17)16-18-8-9-30-23(15-18)35-12-10-34(11-13-35)20-4-5-20/h2-3,6-9,14-15,20H,4-5,10-13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJNNOJINJAXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=NC=C2)N3CCN(CC3)C4CC4)C5=NC(=NO5)C6=CC=C(C=C6)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025725 | |
| Record name | 5-[1-[[2-(4-Cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227158-85-1 | |
| Record name | 1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227158-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-87-2243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227158851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[1-[[2-(4-Cyclopropylpiperazin-1-yl)pyridin-4-yl]methyl]-5-methylpyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-87-2243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQ7LE6DZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BAY 87-2243 on Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 87-2243 is a potent and highly selective small-molecule inhibitor that has garnered significant interest for its anti-tumor activities.[1][2] Initially identified through a high-throughput screen for inhibitors of hypoxia-inducible factor-1 (HIF-1) activation, its primary mechanism of action has been elucidated as the direct inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC).[1][3][4] This guide provides a comprehensive technical overview of this compound's mode of action, detailing its effects on mitochondrial function, downstream cellular signaling, and its context-dependent cytotoxicity.
Core Mechanism: Direct Inhibition of Mitochondrial Complex I
The central mechanism of this compound is its direct and potent inhibition of mitochondrial complex I.[1][5] This action disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation (OXPHOS). The consequences of this inhibition are multi-faceted and trigger a cascade of cellular events. By blocking complex I, this compound effectively halts a primary source of mitochondrial reactive oxygen species (ROS) production under hypoxic conditions, which paradoxically leads to the stabilization of prolyl hydroxylases (PHDs).[4][6] Active PHDs then hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][7] This leads to a reduction in HIF-1α protein levels and the subsequent downregulation of HIF-1 target genes, which are crucial for tumor adaptation to hypoxia.[1][8]
Caption: Core inhibitory action of this compound on mitochondrial complex I.
Downstream Cellular Consequences
The inhibition of complex I by this compound initiates a series of profound cellular changes:
-
Decreased Oxygen Consumption: A direct consequence of blocking the ETC is a significant reduction in the mitochondrial oxygen consumption rate (OCR).[2][9]
-
ATP Depletion and Energy Stress: By crippling OXPHOS, this compound causes a drastic, dose-dependent decrease in total cellular ATP levels.[2][10] This energy crisis leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][9]
-
Increased Reactive Oxygen Species (ROS): Inhibition of complex I leads to an accumulation of electrons, which can be aberrantly transferred to molecular oxygen, resulting in the generation of superoxide and other ROS.[2][11] This oxidative stress contributes significantly to the molecule's cytotoxic effects.
-
Induction of Cell Death: The combination of ATP depletion and high oxidative stress can trigger multiple cell death pathways, including necroptosis and ferroptosis.[12] The cytotoxic effect is particularly pronounced in cancer cells that are highly dependent on OXPHOS for survival.
-
Metabolic Shift: To survive, cells treated with this compound must rely more heavily on glycolysis for ATP production.[2][9] This creates a metabolic vulnerability, as the compound's efficacy is markedly increased under conditions of limited glucose availability.[1][2][5]
Caption: Downstream cellular signaling pathways affected by this compound.
Quantitative Data Presentation
The potency of this compound has been quantified across various cell lines and assays. The tables below summarize key inhibitory concentration (IC50) values.
Table 1: IC50 Values for HIF-1 Pathway Inhibition
| Cell Line | Assay | IC50 Value | Reference(s) |
| HCT-116 | HRE-Luciferase Reporter | ~0.7 nM | [12] |
| HCT-116 | CA9 Protein Expression | ~2.0 nM | [12] |
Table 2: IC50 Values for Mitochondrial and Cellular Effects
| Effect | Cell Line / System | IC50 Value | Reference(s) |
| Mitochondrial O2 Consumption | Isolated Mitochondria (PC3) | ~10 nM | [1][13] |
| Cell Viability (72h) | G-361 (Melanoma) | ~4.8 µM | [13] |
| Cell Viability (72h) | SK-MEL-28 (Melanoma) | ~2.4 µM | [13] |
| Cell Viability (72h, various) | Melanoma Cell Lines | Single-digit nM range | [2] |
| Cell Proliferation (Glucose Depletion) | H460 (Lung Cancer) | Nanomolar range | [1][5] |
*Note: Higher IC50 values for cell viability in some assays may reflect differences in culture conditions (e.g., high glucose) or assay duration.[2][13]
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Mitochondrial Oxygen Consumption Rate (OCR) Assay
This protocol is used to directly measure the effect of this compound on mitochondrial respiration.
-
Objective: To quantify the inhibition of complex I-dependent oxygen consumption.
-
Methodology:
-
Cell Seeding: Cells (e.g., PC3, melanoma lines) are seeded in specialized microplates (e.g., Seahorse XF plates).[14]
-
Mitochondria Isolation (optional): For more direct measurement, mitochondria are isolated from cultured cells via differential centrifugation.[1]
-
Assay Medium: Cells are incubated in a low-buffer assay medium.
-
Compound Injection: A baseline OCR is measured before this compound is injected into the wells at various concentrations.
-
Data Acquisition: OCR is measured kinetically using fluorescence-based sensors that detect changes in oxygen concentration in the sealed microplate well (e.g., Agilent Seahorse XF Analyzer or LUX-MitoXpress system).[1][13][14]
-
Analysis: The dose-dependent decrease in OCR is used to calculate an IC50 value for respiratory inhibition.[1]
-
Caption: Workflow for measuring mitochondrial oxygen consumption.
HIF-1α Protein Accumulation and Target Gene Expression Analysis
This set of protocols determines the effect of this compound on the HIF-1 pathway.
-
Objective: To measure the inhibition of hypoxia-induced HIF-1α protein levels and the expression of its downstream target genes.
-
Methodology:
-
Cell Culture: Cells (e.g., H460) are cultured under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.[1]
-
Treatment: Cells are treated with a dose range of this compound for a specified period (e.g., 16 hours).[1]
-
Protein Analysis (Western Blot):
-
Whole-cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin).[1]
-
Signal detection reveals the amount of protein accumulation.
-
-
Gene Expression Analysis (RT-qPCR):
-
Analysis: The reduction in HIF-1α protein and target gene mRNA levels in treated hypoxic cells compared to untreated hypoxic cells demonstrates the inhibitory effect.[1]
-
Caption: Workflow for analyzing HIF-1α inhibition.
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic and cytostatic effects of the compound under different metabolic conditions.
-
Objective: To assess the impact of this compound on cell survival, particularly the dependence on glucose.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Media Conditions: Cells are cultured in media containing different primary carbohydrate sources:
-
Treatment: Cells are treated with a dilution series of this compound for 48-72 hours.[1][2]
-
Viability Measurement: Cell viability is quantified using assays such as:
-
Analysis: A dramatic decrease in cell viability in the galactose/lactate media compared to the glucose media demonstrates that the cytotoxicity of this compound is dependent on the cell's reliance on mitochondrial respiration.[1]
-
Conclusion
This compound is a potent inhibitor of mitochondrial complex I, a mechanism that underpins its primary anti-cancer effect: the inhibition of hypoxia-induced HIF-1 activation. By disrupting the electron transport chain, it triggers a cascade of events including ATP depletion, oxidative stress, and a forced reliance on glycolysis, creating a potent and metabolically targeted anti-tumor strategy. The in-depth understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is critical for the continued development and strategic application of complex I inhibitors in oncology.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of the novel autophagy inhibitor aumitin that targets mitochondrial complex I - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05040B [pubs.rsc.org]
- 15. apexbt.com [apexbt.com]
The Impact of BAY 87-2243 on HIF-1α and HIF-2α Protein Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 87-2243 is a potent and selective small molecule inhibitor of hypoxia-inducible factor (HIF) signaling. It exerts its effects not by directly targeting the HIF proteins themselves, but by inhibiting mitochondrial complex I of the electron transport chain. This unique mechanism of action leads to a reduction in the hypoxia-induced accumulation of both HIF-1α and HIF-2α proteins, key transcription factors that play a critical role in tumor progression and resistance to therapy. This technical guide provides an in-depth overview of the effects of this compound on HIF-1α and HIF-2α protein accumulation, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to HIF Signaling and the Role of this compound
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment. Cancer cells adapt to this stressful condition by stabilizing HIF-α subunits (primarily HIF-1α and HIF-2α). Under normal oxygen levels (normoxia), prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on HIF-α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[1] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation promotes angiogenesis, metabolic reprogramming, cell survival, and metastasis, contributing to a more aggressive tumor phenotype.[1][2]
This compound disrupts this pathway by inhibiting mitochondrial complex I.[3][4][5] This inhibition of cellular respiration prevents the hypoxia-induced stabilization of both HIF-1α and HIF-2α.[4][5][6] Notably, the inhibitory effect of this compound is specific to hypoxia-induced HIF accumulation and does not affect HIF-1α levels stabilized by hypoxia mimetics such as desferrioxamine (DFO) or cobalt chloride (CoCl₂), which directly inhibit PHDs.[3][4][7] This indicates that the mechanism of this compound is dependent on an intact PHD-VHL degradation pathway.[5][8]
Quantitative Effects of this compound on HIF-1α and HIF-2α
The inhibitory activity of this compound on the HIF pathway has been quantified in various cellular assays. The compound demonstrates potent, low nanomolar efficacy in inhibiting the transcriptional activity of HIF-1 and the expression of its target genes.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (HRE-dependent luciferase expression) | HCT-116 | ~0.7 nM | [9][10] |
| IC₅₀ (CA9 protein expression) | HCT-116 | ~2 nM | [9][11][12] |
| IC₅₀ (Mitochondrial Oxygen Consumption) | PC-3 | ~10 nM | [9] |
This compound has been shown to dose-dependently inhibit the accumulation of both HIF-1α and HIF-2α protein under hypoxic conditions (1% O₂) in H460 non-small cell lung cancer cells.[4][5][7]
| Treatment | Concentration | Effect on HIF-1α Accumulation | Effect on HIF-2α Accumulation | Reference |
| This compound (Hypoxia) | 1 nM | Partial Inhibition | Partial Inhibition | [4][5][7] |
| This compound (Hypoxia) | 10 nM | Strong Inhibition | Strong Inhibition | [4][5][7] |
| This compound (Hypoxia) | 100 nM | Complete Inhibition | Complete Inhibition | [4][5][7] |
| Desferrioxamine (DFO) + this compound | - | No effect on DFO-induced accumulation | Not Reported | [4][7] |
| Cobalt Chloride (CoCl₂) + this compound | - | No effect on CoCl₂-induced accumulation | Not Reported | [4][7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical HIF-1α signaling pathway under normoxic and hypoxic conditions and depicts the point of intervention for this compound.
Figure 1: HIF-1α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Hypoxia Induction
-
Cell Lines: H460 (non-small cell lung cancer) and HCT-116 (colon carcinoma) cells are commonly used.[4][5]
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with 10% fetal calf serum (FCS) at 37°C in a humidified atmosphere of 5% CO₂.[11]
-
Hypoxia Induction: For hypoxia experiments, cells are placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (typically 16-24 hours).[4][13]
-
Compound Treatment: this compound is prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and diluted to the final desired concentrations in the cell culture medium.[4] Vehicle-treated cells receive an equivalent amount of DMSO.
Western Blotting for HIF-1α and HIF-2α Protein Accumulation
This protocol is a generalized procedure based on standard Western blotting techniques for HIF-α detection.[1][14][15]
Figure 2: A generalized workflow for Western blot analysis of HIF-α proteins.
Detailed Steps:
-
Sample Preparation:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. To prevent HIF-α degradation, it is crucial to keep samples on ice throughout the procedure.[1][14] The addition of CoCl₂ to the lysis buffer can also help stabilize HIF-α.[1][15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 10-50 µg of total protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 7.5% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1-1.5 hours at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-479) or HIF-2α (e.g., Cell Signaling Technology, #7096) diluted in blocking buffer overnight at 4°C.[16]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HIF-α signal to a loading control, such as β-actin, to ensure equal protein loading.[7]
-
Immunofluorescence for HIF-2α Localization
This protocol provides a general framework for immunofluorescent staining.[17][18][19][20]
Figure 3: General workflow for the immunofluorescent detection of HIF-2α.
Detailed Steps:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound under normoxic or hypoxic conditions as described above.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[19]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes.[19]
-
Incubate the cells with the primary antibody against HIF-2α diluted in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) overnight at 4°C.[19]
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the subcellular localization of HIF-2α using a fluorescence microscope.
-
Conclusion
This compound represents a novel class of HIF inhibitors that function through the inhibition of mitochondrial complex I. This mechanism effectively prevents the hypoxia-induced accumulation of both HIF-1α and HIF-2α proteins, thereby inhibiting the downstream signaling pathways that contribute to tumor progression and therapeutic resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target HIF signaling in cancer. The distinct mechanism of action of this compound, dependent on a functional PHD-VHL axis, underscores the importance of understanding the specific context of HIF activation when designing therapeutic strategies.
References
- 1. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 2. scispace.com [scispace.com]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. This compound - Focus Biomolecules [mayflowerbio.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIF-2 alpha (D9E3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
BAY 87-2243: A Potent and Selective Inhibitor of Hypoxia-Inducible Factor-1 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 87-2243 is a novel and highly potent small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) signaling. It exerts its activity through a unique mechanism of action, the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain. This disruption of mitochondrial function leads to a decrease in oxygen consumption, thereby alleviating the hypoxic conditions that trigger the stabilization and activation of HIF-1α. By preventing the transcription of HIF-1 target genes, this compound demonstrates significant anti-tumor activity in various preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine, is a complex heterocyclic molecule.[1][2][3] Its chemical structure and key identifiers are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine | [1][2][3] |
| CAS Number | 1227158-85-1 | [1][2][4] |
| Molecular Formula | C₂₆H₂₆F₃N₇O₂ | [2][4][5] |
| Molecular Weight | 525.53 g/mol | [2][4][5] |
| SMILES | FC(F)(F)OC1=CC=C(C2=NOC(C3=NN(CC4=CC(N5CCN(C6CC6)CC5)=NC=C4)C(C)=C3)=N2)C=C1 | [4] |
| Appearance | White to off-white solid | [4] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent and selective inhibitor of HIF-1 mediated gene activation.[4][6] Its primary mechanism of action is the inhibition of mitochondrial complex I, which disrupts the electron transport chain and reduces cellular oxygen consumption.[3][7][8] This leads to an increase in intracellular oxygen levels, even under hypoxic conditions, which in turn promotes the proteasomal degradation of the HIF-1α subunit.
The key pharmacological activities of this compound are summarized in the table below:
| Parameter | Value | Cell Line/System | Reference |
| HIF-1 Reporter Gene Activity (IC₅₀) | ~0.7 nM | HCT-116 | [4][8] |
| CA9 Protein Expression (IC₅₀) | ~2 nM | HCT-116 | [4][8] |
| Mitochondrial Oxygen Consumption (IC₅₀) | ~10 nM | Isolated Mitochondria | [4] |
| Antiproliferative Activity (IC₅₀, glucose depletion) | ~3 nM | H460 | [9] |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound inhibits HIF-1 signaling.
Caption: Signaling pathway of this compound.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
HIF-1 Reporter Gene Assay
This assay quantifies the transcriptional activity of HIF-1.
-
Cell Line: HCT-116 cells stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).
-
Protocol:
-
Seed HCT-116-HRE cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubate the plates under hypoxic conditions (e.g., 1% O₂) for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate IC₅₀ values based on the dose-response curve.[5]
-
-
Workflow Diagram:
Caption: HIF-1 Reporter Gene Assay Workflow.
Western Blot Analysis for HIF-1α and HIF-2α
This method is used to determine the protein levels of HIF-α subunits.
-
Cell Line: H460 non-small cell lung cancer cells.[2]
-
Protocol:
-
Culture H460 cells and treat with different concentrations of this compound.
-
Expose cells to normoxic or hypoxic (1% O₂) conditions for 16 hours.
-
Harvest cells and prepare whole-cell, cytosolic, or nuclear extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin or Lamin B1).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.[2][10]
-
-
Workflow Diagram:
Caption: Western Blot Workflow.
Measurement of Mitochondrial Oxygen Consumption
This assay directly measures the effect of this compound on mitochondrial respiration.
-
System: Isolated mitochondria from PC-3 cells.[5]
-
Protocol:
-
Isolate mitochondria from PC-3 cells using standard procedures.
-
Use a fluorescent oxygen-sensitive probe (e.g., MitoXpress-Xtra).
-
Incubate isolated mitochondria with substrates for complex I (e.g., glutamate and malate) and ADP.
-
Add varying concentrations of this compound or a known complex I inhibitor (e.g., rotenone) as a control.
-
Measure the rate of oxygen consumption using a plate reader capable of fluorescence detection.[5][10]
-
-
Workflow Diagram:
Caption: Mitochondrial Oxygen Consumption Assay.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | H460 (NSCLC) | 0.5-4 mg/kg, oral, daily for 21 days | Dose-dependent reduction in tumor weight and HIF-1 target gene expression. | [4][5] |
| Nude Mice | UT-SCC-5 (HNSCC) | Pre-treatment before radiotherapy | Improved local tumor control. | [7] |
Conclusion
This compound is a promising therapeutic agent that targets a key pathway in tumor survival and progression. Its unique mechanism of action, involving the inhibition of mitochondrial complex I to modulate HIF-1 signaling, offers a novel approach for the treatment of solid tumors characterized by hypoxia. The data presented in this guide highlight its potency and selectivity, providing a solid foundation for further research and clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. novusbio.com [novusbio.com]
- 3. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
BAY 87-2243: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 87-2243 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor 1α (HIF-1α) and HIF-2α signaling.[1][2] Its discovery marked a significant advancement in the pursuit of therapies targeting tumor hypoxia, a key driver of cancer progression and treatment resistance.[2][3] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this compound.
Discovery and Screening
This compound was identified through a high-throughput screening (HTS) campaign designed to find inhibitors of hypoxia-induced gene activation.[3] The screening utilized a human colon carcinoma cell line, HCT-116, stably transfected with a luciferase reporter gene under the control of a 4X-hypoxia response element (HRE) derived from the vascular endothelial growth factor (VEGF) promoter.[1]
High-Throughput Screening Workflow
The HTS process aimed to identify compounds that specifically inhibited HIF-1 activity under hypoxic conditions (1% O₂) without affecting cell viability under normoxic conditions.[1]
This initial screen led to the identification of a class of aminoalkyl-substituted pyrimidines.[1] Extensive medicinal chemistry efforts focused on optimizing the potency, selectivity, and physicochemical properties of the initial hits, ultimately leading to the synthesis of this compound (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine).[1][4] The synthesis of this compound is described in the International Patent Application Publication Number WO 2010/054763, specifically in example 65.[1][4]
Mechanism of Action: Inhibition of Mitochondrial Complex I
Further investigations into the mode of action of this compound revealed that it does not directly inhibit HIF-1α or its downstream signaling components. Instead, its primary target is the mitochondrial electron transport chain, specifically Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .[1][2][3]
Under hypoxic conditions, the inhibition of mitochondrial complex I by this compound leads to a decrease in oxygen consumption, thereby increasing intracellular oxygen levels. This rise in available oxygen allows for the prolyl hydroxylase domain (PHD) enzymes to hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) tumor suppressor protein.[1][2] This mechanism is distinct from direct HIF inhibitors and highlights a novel approach to targeting hypoxia-driven pathologies.
Signaling Pathway of this compound Action
Preclinical In Vitro Studies
A series of in vitro experiments were conducted to characterize the potency, selectivity, and cellular effects of this compound.
Quantitative In Vitro Activity
| Assay | Cell Line | Parameter | Value | Reference(s) |
| HRE-Luciferase Reporter | HCT-116 | IC₅₀ | ~0.7 nM | [5] |
| CA9 Protein Expression | HCT-116 | IC₅₀ | ~2 nM | [5][6] |
| Mitochondrial Oxygen Consumption | - | IC₅₀ | ~10 nM | [5] |
| Cell Proliferation (Glucose Depletion) | H460 | IC₅₀ | ~3 nM | [7] |
| HIF-1 Target Gene Expression (ADM, ANGPTL4, CA9) | H460 | IC₅₀ | ≤10 nM | [7] |
Key In Vitro Findings
-
Potent and Selective HIF-1 Inhibition: this compound potently inhibited hypoxia-induced HIF-1α and HIF-2α protein accumulation in H460 non-small cell lung cancer (NSCLC) cells.[1][2]
-
Mechanism Confirmation: The compound had no effect on HIF-1α levels induced by hypoxia mimetics like desferrioxamine or cobalt chloride, nor did it affect HIF target gene expression in VHL-deficient RCC4 cells, confirming its mechanism is dependent on the PHD-VHL degradation pathway.[1][2]
-
Mitochondrial Complex I Inhibition: this compound directly inhibited the activity of mitochondrial complex I but not complex III.[2][3]
-
Conditional Cytotoxicity: While having minimal effect on cell proliferation under standard glucose conditions, this compound induced cell death in the nanomolar range under conditions of glucose depletion, where cells are more reliant on mitochondrial respiration.[2][3] In melanoma cells, inhibition of mitochondrial complex I by this compound induced necroptosis and ferroptosis.[6][8]
Preclinical In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in various xenograft models.
H460 NSCLC Xenograft Model
In nude mice bearing H460 human tumor xenografts, daily oral administration of this compound resulted in a dose-dependent reduction in tumor weight.[1][5]
| Dose (mg/kg, p.o., daily) | Tumor Weight Reduction | Reference(s) |
| 0.5 | Significant | [1][5] |
| 1.0 | Significant | [1][5] |
| 2.0 | Significant | [1][5] |
| 4.0 | Significant | [1][5] |
This anti-tumor activity was accompanied by a reduction in HIF-1α protein levels and the expression of HIF-1 target genes such as CA9, ANGPTL4, and EGLN3 in the tumor tissue.[1][5]
Other In Vivo Models and Combination Therapies
-
Melanoma Xenografts: this compound significantly reduced tumor growth in BRAF mutant melanoma xenografts.[9] Combination with the BRAF inhibitor vemurafenib augmented the anti-tumor effect.[9]
-
Combination with Anti-Angiogenic Therapy and Irradiation: Preclinical studies showed promising anti-tumor efficacy when this compound was combined with anti-angiogenic agents (regorafenib, sorafenib, bevacizumab) and irradiation in various xenograft models.[10] In head and neck squamous cell carcinoma xenografts, this compound improved local tumor control after fractionated irradiation in a schedule-dependent manner.[4][11]
Clinical Development
A Phase I clinical trial (NCT01297530) was initiated to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose of this compound in patients with advanced solid tumors.[12][13] However, the trial was terminated due to safety concerns and patient intolerance, with reported side effects including fatigue, anorexia, and nausea.[8][13][14]
Detailed Experimental Protocols
HCT-116-Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.
Protocol:
-
Cell Seeding: Seed HCT-116 cells stably transfected with a 4xHRE-luciferase reporter construct into 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber with 1% O₂ for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the compound.
Western Blot Analysis of HIF-1α
Objective: To detect and quantify the levels of HIF-1α protein in cell lysates.
Protocol:
-
Sample Preparation: Culture cells (e.g., H460) under normoxic or hypoxic (1% O₂) conditions with or without this compound for 16 hours. Prepare whole-cell or nuclear extracts.
-
Protein Quantification: Determine protein concentration using a BCA or similar assay.
-
SDS-PAGE: Separate 10-50 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals NB100-479) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. Use a loading control like β-actin or Lamin B1 for normalization.
Quantitative RT-PCR for HIF-1 Target Genes
Objective: To measure the mRNA expression levels of HIF-1 target genes.
Protocol:
-
RNA Isolation: Treat cells (e.g., H460) as described for Western blotting and isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers.
-
qPCR Reaction: Perform real-time PCR using SYBR Green master mix and primers specific for HIF-1 target genes (CA9, ADM, ANGPTL4) and a housekeeping gene (e.g., EGLN2 or β-actin) for normalization.
-
Cycling Conditions: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mitochondrial Complex I Activity Assay
Objective: To measure the enzymatic activity of mitochondrial complex I.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a differential centrifugation-based kit.
-
Assay Principle: The assay measures the decrease in NADH absorbance at 340 nm or the reduction of a colorimetric probe by the electrons transferred from NADH to ubiquinone by complex I.
-
Reaction Setup: In a 96-well plate, add isolated mitochondria to an assay buffer containing NADH and an artificial electron acceptor. A parallel reaction including a specific complex I inhibitor (e.g., rotenone) is used to determine the specific activity.
-
Kinetic Measurement: Measure the change in absorbance over time using a plate reader.
-
Calculation: Calculate the specific complex I activity by subtracting the rate of the inhibitor-treated reaction from the total rate.
Conclusion
This compound is a pioneering preclinical compound that validated the inhibition of mitochondrial complex I as a viable strategy for targeting tumor hypoxia. Its discovery and development have provided invaluable insights into the intricate relationship between mitochondrial metabolism and HIF-1 signaling in cancer. Although its clinical development was halted, the extensive preclinical data and the novel mechanism of action of this compound continue to inform the development of new-generation mitochondrial inhibitors for cancer therapy. This technical guide serves as a comprehensive resource for researchers in the field, detailing the scientific journey and experimental underpinnings of this important molecule.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. abcam.com [abcam.com]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Frontiers | Metabolic Rewiring in Radiation Oncology Toward Improving the Therapeutic Ratio [frontiersin.org]
- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
BAY 87-2243: A Technical Guide to Its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, with hypoxia being a central driver of malignancy, metastasis, and treatment resistance. Hypoxia-Inducible Factor-1 (HIF-1) is the master transcriptional regulator of the cellular response to low oxygen. BAY 87-2243 is a potent and selective small molecule inhibitor of HIF-1-mediated gene activation. Unlike direct HIF-1α antagonists, this compound uniquely functions by inhibiting mitochondrial complex I of the electron transport chain. This action reduces mitochondrial oxygen consumption, thereby increasing intracellular oxygen levels and preventing the stabilization and accumulation of HIF-1α and HIF-2α proteins under hypoxic conditions. This guide provides an in-depth technical overview of the mechanism of action of this compound and its consequential effects on the tumor microenvironment, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: From Mitochondria to HIF-1 Inhibition
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In the hypoxic TME, the lack of oxygen as a substrate for PHD enzymes allows HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating transcription for hundreds of genes involved in angiogenesis, metabolic adaptation, and cell survival.
This compound disrupts this pathway at a fundamental level. By inhibiting mitochondrial complex I, it curtails mitochondrial respiration. This reduction in oxygen consumption effectively reoxygenates the cell, restoring PHD activity even under externally hypoxic conditions. This leads to the degradation of HIF-1α and a shutdown of the hypoxic transcriptional response.[1][2][3] Critically, this compound does not affect HIF-1α levels induced by hypoxia mimetics like desferrioxamine or cobalt chloride, nor does it inhibit PHD2 activity directly, confirming its mechanism is dependent on altering mitochondrial function.[3][4]
Remodeling the Tumor Microenvironment
By suppressing the master regulator of hypoxia, this compound instigates significant changes across the TME, affecting tumor metabolism, vascularity, and the immune landscape.
Reoxygenation and Metabolic Shift
The most immediate effect of this compound is the alleviation of tumor hypoxia.[5] This "reoxygenation" has been demonstrated in vivo through reduced uptake of the hypoxia PET tracer 18F-FAZA and decreased staining for the hypoxia marker pimonidazole in xenograft models.[5] This leads to a profound, dose-dependent downregulation of HIF-1 target genes critical for the hypoxic adaptation of tumors.
Inhibition of mitochondrial complex I also directly impacts cellular energetics. Treatment with this compound leads to a drastic decrease in total cellular ATP levels. This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Under conditions of glucose depletion, where cells are more reliant on mitochondrial ATP generation, this compound's cytotoxic effects are significantly enhanced.[3][4]
Impact on Angiogenesis and Necrosis
HIF-1α drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1, this compound suppresses these signals. Studies in UT-SCC-5 human squamous cell carcinoma xenografts showed that while the relative vascular area was not significantly changed after 3-7 days of treatment, the necrotic fraction within the tumor was significantly reduced.[1] This suggests that by alleviating hypoxia, the drug reduces the metabolic stress that leads to cell death in poorly vascularized tumor regions.
The Immune Microenvironment
While studies focusing specifically on this compound's impact on immune infiltration are limited, the role of HIF-1α in creating an immunosuppressive TME is well-documented.
-
Tumor-Associated Macrophages (TAMs): Hypoxia and HIF-1α are critical for polarizing macrophages towards an M2-like, pro-tumoral phenotype.[6][7] These TAMs contribute to angiogenesis, invasion, and immunosuppression. HIF-1α directly induces PD-L1 expression on macrophages, which suppresses T-cell effector function.[7] By inhibiting HIF-1α, this compound is predicted to disrupt these immunosuppressive signals, potentially skewing TAMs toward a more anti-tumoral M1 phenotype.
-
T-Cell Function: HIF-1α expression in macrophages has been shown to powerfully augment their ability to suppress T-cell function.[8] Furthermore, HIF-1α signaling can inhibit the priming and activity of cytotoxic T-lymphocytes (CTLs) and promote the function of regulatory T-cells (Tregs).[9] Therefore, alleviating hypoxia and inhibiting HIF-1α with this compound could relieve this innate immune suppression and enhance the efficacy of adaptive anti-tumor immunity.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| HCT-116 | HIF-1 Reporter Gene | IC₅₀ | 0.7 nM | [10] |
| HCT-116 | CA9 Protein Expression | IC₅₀ | 2.0 nM | [10] |
| H460 | HIF-1α Protein Accumulation | Dose-dependent Inhibition | 1-1000 nM | [4] |
| H460 | HIF-2α Protein Accumulation | Dose-dependent Inhibition | 1-1000 nM | [4] |
| Melanoma Lines | Cell Viability (72h) | IC₅₀ | ~1-10 nM |[11] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound
| Tumor Model | Treatment | Endpoint | Result | Reference |
|---|---|---|---|---|
| H460 Xenograft | 0.5-4.0 mg/kg, PO, daily, 21d | Tumor Weight | Dose-dependent reduction | [4] |
| H460 Xenograft | 4.0 mg/kg | HIF-1α Protein Levels | Suppression | [4] |
| H460 Xenograft | 9 mg/kg, PO, 1-3d | CA IX, ANGPTL4, EGLN-3 mRNA | 99%, 93%, 83% reduction | [5] |
| H460 & PC3 Xenografts | 9 mg/kg, PO, daily | Tumor Growth | Significant abrogation | [5] |
| H460 & PC3 Xenografts | 9 mg/kg, PO, 1d | 18F-FAZA PET Uptake | ~50% reduction | [5] |
| UT-SCC-5 Xenograft | 9 mg/kg, PO, daily | Tumor Growth Delay | 11d (vehicle) vs 18d (this compound) | [1] |
| UT-SCC-5 Xenograft | 9 mg/kg, PO, 3d | Pimonidazole Hypoxic Fraction | Significant decrease | [1][2] |
| UT-SCC-5 Xenograft | 9 mg/kg, PO, 3d | Necrotic Fraction | Significant decrease | [1] |
| Melanoma Xenografts | 9 mg/kg, PO, daily | Tumor Size & Weight | Significant reduction |[11] |
Experimental Protocols
This section details common methodologies used to evaluate the effects of this compound.
In Vitro HIF-1α/HIF-2α Protein Accumulation Assay
-
Cell Culture: Human non-small cell lung cancer H460 cells are cultured in appropriate growth medium (e.g., RPMI-1640 with 10% FBS).
-
Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 16-24 hours. Normoxic control plates are kept in a standard incubator (21% O₂).
-
Drug Treatment: this compound, prepared as a 10 mM stock in DMSO and diluted in media, is added to cells at various concentrations (e.g., 1 nM to 1000 nM) at the start of the hypoxic/normoxic incubation.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is quantified (e.g., BCA assay). Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin). Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.[4]
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Female immune-deficient nude mice (e.g., NMRI nu/nu or athymic Nude-Foxn1nu), 7-9 weeks old, are used.
-
Tumor Inoculation: 1-5 x 10⁶ human cancer cells (e.g., H460, UT-SCC-5) in a 1:1 mixture with Matrigel are injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Tumors are allowed to grow to a specified size (e.g., 40-200 mm³). Mice are then randomized into vehicle and treatment groups (n=6-10 per group).
-
Drug Formulation and Administration: this compound is formulated for oral gavage, typically in a vehicle of 10% ethanol, 40% Solutol® HS15, and 50% water.[1] It is administered once daily at doses ranging from 0.5 to 9 mg/kg.[4]
-
Monitoring: Tumor volume is measured with calipers 2-3 times per week (Volume = (length x width²)/2). Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study concludes after a set period (e.g., 21 days) or when tumors reach a predetermined maximum size. Tumors are then excised, weighed, and processed for further analysis (e.g., RT-PCR, immunohistochemistry).[4]
Immunohistochemistry for Tumor Hypoxia
-
Pimonidazole Administration: One to 1.5 hours before tumor excision, mice are injected intravenously or intraperitoneally with a hypoxia marker, pimonidazole hydrochloride (e.g., 60 mg/kg). Pimonidazole forms adducts with proteins in cells with a pO₂ < 10 mmHg.
-
Tissue Processing: Excised tumors are fixed in formalin or frozen in OCT medium.
-
Staining: Paraffin-embedded or frozen sections are prepared. Sections are stained using an anti-pimonidazole primary antibody, followed by a suitable secondary antibody and detection system (e.g., DAB).
-
Quantification: The stained sections are digitized, and the percentage of the total tumor area that is positive for pimonidazole (the pimonidazole hypoxic fraction, pHF) is quantified using image analysis software.[1][5]
Conclusion and Future Directions
This compound robustly remodels the tumor microenvironment by inhibiting mitochondrial complex I, leading to tumor reoxygenation and the subsequent destabilization of HIF-1α and HIF-2α. This action results in the downregulation of genes crucial for tumor adaptation to hypoxia, leading to reduced tumor growth and necrosis.[1][4] Its ability to alleviate hypoxia makes it a potent radiosensitizer, significantly improving local tumor control when administered prior to fractionated radiotherapy in preclinical models.[2][12]
Furthermore, by disrupting the HIF-1α axis, this compound has the strong potential to reverse the immunosuppressive nature of the TME, particularly by altering the function of tumor-associated macrophages and relieving the suppression of T-cells. This suggests a rational basis for combination therapies with immune checkpoint inhibitors.
Despite potent preclinical activity, a Phase I clinical trial for this compound was terminated due to safety and tolerability issues.[13] Nevertheless, the compound serves as a critical proof-of-concept, demonstrating that targeting mitochondrial respiration to modulate the hypoxic TME is a viable and powerful anti-cancer strategy. Future research in this area will likely focus on developing mitochondrial complex I inhibitors with a wider therapeutic window to translate this promising approach into clinical success.
References
- 1. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The impact of hypoxia on tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Expression of HIF-1α Suppresses T cell Function and Promotes Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of HIF-1α in the Responses of Tumors to Radiotherapy and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
A Technical Guide to BAY 87-2243: A Modulator of Cancer Metabolism via Mitochondrial Complex I Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 87-2243 is a potent and highly selective small molecule inhibitor that targets cancer metabolism through a novel mechanism. Initially identified in a high-throughput screen as an inhibitor of hypoxia-inducible factor-1 (HIF-1) activated gene expression, its primary molecular target was subsequently determined to be Mitochondrial Complex I of the electron transport chain.[1][2][3] By inhibiting mitochondrial respiration, this compound indirectly suppresses the accumulation of HIF-1α protein in hypoxic conditions, a key characteristic of the tumor microenvironment.[1][3][4] This mode of action makes it a critical tool for studying the interplay between mitochondrial function, hypoxic signaling, and metabolic reprogramming in cancer, and it has shown significant anti-tumor activity in various preclinical models.[1][5] This guide provides an in-depth overview of its mechanism, quantitative activity, and the experimental protocols used for its characterization.
Mechanism of Action
Contrary to compounds that directly target glycolytic enzymes or glucose transporters, this compound exerts its effects on cancer metabolism through an upstream mechanism.
-
Primary Target: Mitochondrial Complex I: The definitive target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][3][6] Inhibition of Complex I disrupts oxidative phosphorylation (OXPHOS), leading to decreased mitochondrial oxygen consumption and a reduction in ATP produced via this pathway.[6]
-
Downstream Effect on HIF-1α Pathway: Under hypoxic conditions, the inhibition of Complex I by this compound prevents the stabilization and accumulation of HIF-1α and HIF-2α proteins.[1][4] This effect is indirect; the compound does not affect HIF-1α levels induced by hypoxia mimetics like cobalt chloride and requires the presence of functional Von Hippel-Lindau (VHL) and prolyl hydroxylase (PHD) proteins to exert its effect.[1][3] By preventing HIF-1α accumulation, this compound blocks the transcription of its target genes, which are crucial for tumor adaptation to hypoxia, including those involved in angiogenesis (e.g., VEGF) and glycolysis (e.g., GLUT1, CA9).[1]
-
Impact on Cellular Metabolism: By shutting down mitochondrial respiration, this compound forces cancer cells to rely more heavily on glycolysis for ATP production. However, its primary anti-tumor effect in hypoxic tumors stems from the suppression of the HIF-1 adaptive pathway. The compound is particularly cytotoxic to cells under conditions of glucose depletion, where mitochondrial ATP generation is essential for survival.[1][3] It is critical to note that this compound is not a direct inhibitor of the GLUT1 glucose transporter protein.[1] Its effect on GLUT1 is at the transcriptional level via HIF-1α suppression.
Quantitative Data Presentation
The potency and efficacy of this compound have been quantified in numerous preclinical studies. The data below is summarized for clarity.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter Measured | IC50 Value | Citation(s) |
|---|---|---|---|---|
| HIF-1 Reporter Assay | HCT-116 | HRE-dependent luciferase activity | ~0.7 nM | [1] |
| HIF-1 Target Gene | HCT-116 | CA9 protein expression | ~2.0 nM | [1] |
| Mitochondrial Respiration | - | Oxygen consumption | ~10 nM |
| Cell Proliferation | Various | Growth inhibition (glucose-depleted) | Nanomolar range |[1][3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Outcomes | Citation(s) |
|---|---|---|---|
| H460 (NSCLC Xenograft) | 0.5 - 4 mg/kg, oral, daily | Dose-dependent tumor weight reduction; Reduced expression of HIF-1 target genes (CA9, ANGPTL4). | [1] |
| BRAF-mutant Melanoma Xenografts | 9 mg/kg, oral, daily | Significant reduction in tumor size and weight. | [5] |
| PC3 (Prostate Xenograft) | 9 mg/kg, oral, daily | Significant abrogation of tumor growth. | [2] |
| UT-SCC-5 (HNSCC Xenograft) | Not specified | Significantly inhibited tumor growth; Reduced hypoxic fraction. | |
Key Experimental Protocols
The following protocols are representative of the methodologies used to characterize this compound.
Protocol 1: HIF-1α and Target Protein Western Blot Analysis
This protocol details the immunodetection of HIF-1α and its target proteins from cells treated with this compound under hypoxic conditions.
-
Cell Culture and Treatment:
-
Seed cells (e.g., H460 or HCT-116) in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO).
-
Incubate plates in a hypoxic chamber (e.g., 1% O2, 5% CO2) for 16-24 hours. A parallel set of plates should be kept in normoxic conditions (21% O2).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HIF-1α, anti-CA9, anti-GLUT1, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a digital imaging system or autoradiography film. Quantify band intensity relative to the loading control (β-actin).
-
Protocol 2: Seahorse XF Glycolytic Rate Assay
This assay measures the real-time glycolytic proton efflux rate (glycoPER) to assess how this compound affects glycolysis, particularly compensatory glycolysis after mitochondrial inhibition.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to form a monolayer. Leave 4 wells empty for background correction.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, place the Seahorse XF sensor cartridge upside down and pipette 200 µL of XF Calibrant into each well of the utility plate. Lower the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO2 incubator.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF Base Medium supplemented with L-glutamine, glucose, and pyruvate. Warm to 37°C and adjust pH to 7.4.
-
-
Cell Plate Preparation:
-
On the day of the assay, remove growth medium from the cells. Wash once with warmed assay medium.
-
Add the final volume of warmed assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
-
Compound Plate Preparation:
-
Prepare stock solutions of Rotenone/Antimycin A (Rot/AA) and 2-Deoxy-D-glucose (2-DG).
-
Load the injector ports of the sensor cartridge:
-
Port A: Rot/AA (final concentration e.g., 0.5 µM) to inhibit mitochondrial respiration.
-
Port B: 2-DG (final concentration e.g., 50 mM) to inhibit glycolysis.
-
-
If testing the direct effect of this compound, it would be injected from Port A, and Rot/AA and 2-DG would be moved to Ports B and C.
-
-
Run Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Execute the Glycolytic Rate Assay protocol. The instrument will measure basal ECAR and OCR, then inject Rot/AA to measure compensatory glycolysis, and finally inject 2-DG to confirm the glycolytic origin of the acidification.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a typical study to evaluate the anti-tumor activity of this compound in a mouse model.
-
Animal and Cell Line Preparation:
-
Use immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.
-
Culture the desired cancer cell line (e.g., H460) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile solution like PBS or Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor mice regularly for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 80-100 mm³), randomize mice into treatment and control groups (n=6-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 10% ethanol, 40% Solutol, 50% water).[1]
-
Administer this compound (e.g., 0.5 - 9 mg/kg) or vehicle control once daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised for analysis of HIF-1α levels (by Western Blot or IHC) or target gene expression (by qRT-PCR) to confirm in vivo target engagement.
-
Conclusion
This compound is a unique and powerful chemical probe that has significantly advanced the understanding of cancer metabolism. Its mechanism, centered on the inhibition of mitochondrial complex I and the subsequent suppression of hypoxia-induced HIF-1α signaling, distinguishes it from direct inhibitors of glycolysis. The extensive preclinical data demonstrates its potent anti-tumor activity across a range of cancer types, particularly those reliant on hypoxic adaptation. While its clinical development was halted due to toxicity issues in a Phase I trial, this compound remains an invaluable tool for researchers investigating the metabolic vulnerabilities of cancer, the role of mitochondrial function in tumorigenesis, and the complex HIF-1 signaling network.
References
- 1. oaepublish.com [oaepublish.com]
- 2. 18F-FAZA PET imaging response tracks the reoxygenation of tumors in mice upon treatment with the mitochondrial complex I inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary Studies on BAY 87-2243 in Non-Cancer Models: A Technical Guide
Introduction
BAY 87-2243 is a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in the cellular response to low oxygen levels. While extensively studied in the context of oncology, emerging research is exploring its therapeutic potential in various non-cancerous pathologies where hypoxia and HIF-1α signaling play a significant role. This document provides an in-depth technical guide on the preliminary studies of this compound in non-cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions by inhibiting mitochondrial complex I of the electron transport chain. This leads to a reduction in oxygen consumption, thereby increasing intracellular oxygen levels and preventing the stabilization and accumulation of the HIF-1α subunit under hypoxic conditions. Consequently, the transcription of HIF-1 target genes, which are involved in processes like inflammation, angiogenesis, and metabolic adaptation, is suppressed.
I. Sepsis-Induced Intestinal and Lung Injury Models
Recent studies have utilized this compound to investigate the role of HIF-1α in the pathophysiology of sepsis-induced organ injury. These non-cancer models provide valuable insights into the compound's anti-inflammatory and barrier-protective effects.
A. Sepsis-Induced Intestinal Mucosal Barrier Injury in a Rat Model
A study investigated the effects of this compound on intestinal mucosal barrier injury in a rat model of sepsis induced by cecal ligation and perforation (CLP).[1]
The administration of this compound was shown to exacerbate the effects of sepsis on the intestinal barrier. The following table summarizes the key findings.
| Parameter | Sepsis Group | Sepsis + this compound Group | P-value vs. Sepsis |
| Plasma Inflammatory Cytokines | |||
| IL-6 (pg/mL) | ~150 | ~200 | < 0.05 |
| IL-1β (pg/mL) | ~250 | ~350 | < 0.05 |
| TNF-α (pg/mL) | ~125 | ~175 | < 0.05 |
| Plasma Oxidative Stress Markers | |||
| MDA (nmol/mL) | ~12 | ~16 | < 0.05 |
| SOD (U/mL) | ~80 | ~60 | < 0.05 |
| CAT (U/mL) | ~25 | ~15 | < 0.05 |
| Intestinal Permeability Markers | |||
| DAO (ng/mL) | ~4 | ~6 | < 0.05 |
| FABP2 (ng/mL) | ~2.5 | ~4 | < 0.05 |
| D-lactic acid (μg/mL) | ~30 | ~45 | < 0.05 |
| FD4 (ng/mL) | ~200 | ~300 | < 0.05 |
| Intestinal Mucosal Protein Expression (relative) | |||
| HIF-1α | Increased | Further Increased | < 0.05 |
| ZO-1 | Decreased | Further Decreased | < 0.05 |
| Occludin | Decreased | Further Decreased | < 0.05 |
| Claudin-1 | Decreased | Further Decreased | < 0.05 |
| Data are approximated from graphical representations in the source study for illustrative purposes.[2] |
1. Animal Model:
-
Animals: Male Sprague Dawley (SD) rats (200–250 g).[3]
-
Sepsis Induction: Sepsis was induced by cecal ligation and perforation (CLP).[3]
-
Grouping: Rats were divided into a sham group, a sepsis group, and a sepsis + this compound group.[3]
2. Drug Administration:
-
Compound: this compound was dissolved in a vehicle of normal saline containing 10% ethanol and 40% Solutol HS-15 to a concentration of 9 mg/mL.[3]
-
Dosage and Route: Rats in the treatment group received 9 mg/kg of this compound orally for 3 consecutive days before the CLP procedure.[3]
3. Sample Collection and Analysis:
-
Timeline: 24 hours after CLP, blood and intestinal tissue samples were collected.[3]
-
Blood Analysis: Plasma levels of inflammatory cytokines (IL-6, IL-1β, TNF-α), oxidative stress markers (MDA, SOD, CAT), and intestinal permeability markers (DAO, FABP2, D-lactic acid) were measured using ELISA kits.[2]
-
Intestinal Permeability Assay: Fluorescein isothiocyanate-dextran 4 kDa (FD4) was injected into a ligated intestinal segment, and its concentration in portal vein blood was measured to assess permeability.[3]
-
Western Blot: Protein expression of HIF-1α and tight junction proteins (ZO-1, occludin, and claudin-1) in the intestinal mucosa was determined by Western blot.[2]
-
Histology: Intestinal tissue sections were stained with hematoxylin and eosin (H&E) to assess morphological damage, which was quantified using the Chiu score.[2]
Caption: Signaling pathway in sepsis-induced intestinal injury.
Caption: Experimental workflow for the sepsis rat model.
B. Sepsis-Induced Acute Lung Injury in a Mouse Model
In a study investigating the role of Growth Differentiation Factor 15 (GDF15), this compound was used as a pharmacological inhibitor of HIF-1α in a lipopolysaccharide (LPS)-induced septic mouse model to study acute lung injury (ALI).[4]
1. Animal Model:
-
Model: Sepsis-associated acute lung injury (ALI) was induced in mice using lipopolysaccharide (LPS).[4]
2. Drug Administration:
-
Pharmacological Modulators: this compound was used as a HIF-1α inhibitor to study its effects on the GDF15-mediated protective pathway.[4] The study showed that the protective effects of GDF15 were phenocopied by the inhibition of HIF-1α with this compound, suggesting that GDF15's protective mechanism involves the suppression of the HIF-1α/LDHA axis.[3]
Caption: Logical relationship in LPS-induced acute lung injury.
II. Graves' Ophthalmopathy In Vitro Model
This compound was used to explore the role of HIF-1 in the pathogenesis of Graves' Ophthalmopathy (GO), an autoimmune disorder affecting the tissues around the eyes. The study focused on orbital fibroblasts (OFs) derived from GO patients.[5]
Quantitative Data Summary
The study demonstrated that hypoxia stimulates adipogenesis in OFs from GO patients in a HIF-1-dependent manner.
| Condition | Adipogenesis (Relative Fluorescence Units) | Adiponectin Release |
| GO Orbital Fibroblasts | ||
| Normoxia | Baseline | Baseline |
| Hypoxia | Significantly Increased | Stimulated |
| Hypoxia + this compound (100 nM) | Blocked Hypoxic Induction | Not specified |
| Data are qualitative descriptions from the source study.[6][7] |
Experimental Protocols
1. Cell Culture:
-
Cells: Orbital fibroblasts (OFs) were obtained from orbital fat biopsies of patients with Graves' Ophthalmopathy and healthy controls.[6]
-
Culture Conditions: OFs were cultured in standard medium and used between passages 2 and 10.[6]
2. Adipogenic Differentiation Assay:
-
Seeding: OFs were seeded in 96-well plates until 80-90% confluent.[7]
-
Differentiation: Adipocyte differentiation was induced over a 10-day period using a specific differentiation medium.[7]
-
Treatment: During differentiation, cells were treated with 100 nM this compound under hypoxic conditions (1% O₂).[5]
-
Analysis: Lipid droplet accumulation, a marker of adipogenesis, was measured using Nile Red staining and quantified by fluorescence intensity.[5] Adiponectin release into the culture supernatant was measured by ELISA.[6]
Visualizations
Caption: HIF-1-dependent pathway in Graves' Ophthalmopathy.
Caption: Workflow for in vitro Graves' Ophthalmopathy model.
The preliminary studies of this compound in non-cancer models, particularly in sepsis-induced organ injury and Graves' Ophthalmopathy, highlight its potential as a modulator of the HIF-1α pathway in inflammatory and tissue remodeling processes. The data from these models suggest that inhibiting HIF-1α can have significant, though sometimes complex, effects on disease pathophysiology. Further research in a broader range of non-cancer models is warranted to fully elucidate the therapeutic potential and safety profile of this compound outside of oncology.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. The protective effects of HIF-1α activation on sepsis induced intestinal mucosal barrier injury in rats model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α Enhances Intestinal Injury and Inflammation in Severe Acute Pancreatitis Through NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Upstream Mechanism of BAY 87-2243 in Relation to VHL and PHD
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 87-2243 is a potent and highly selective small molecule inhibitor of hypoxia-inducible factor-1 (HIF-1) activation.[1][2][3] Under hypoxic conditions, a hallmark of solid tumors, the stabilization of HIF-1α, a subunit of the HIF-1 transcription factor, drives the expression of numerous genes involved in tumor progression, angiogenesis, and resistance to therapy.[1][2][4] this compound was identified through high-throughput screening for its ability to suppress hypoxia-induced gene expression at low nanomolar concentrations.[1][2] Its primary mechanism of action is the inhibition of mitochondrial complex I, which indirectly leads to the destabilization of HIF-1α.[1][2][5] This guide provides a detailed examination of the upstream mechanism of this compound, focusing on its critical dependence on the Von Hippel-Lindau (VHL) and prolyl hydroxylase domain (PHD) proteins.
Core Upstream Mechanism: A Functional PHD-VHL Axis is Mandatory
The central finding regarding this compound's mechanism is that it does not directly interact with or modulate the activity of PHD enzymes or the VHL protein.[1][2][6] Instead, its efficacy in reducing HIF-1α levels is entirely dependent on a functional PHD-VHL degradation pathway.[1][7] The compound acts upstream by inhibiting mitochondrial complex I, thereby preventing the hypoxia-induced inactivation of PHDs.[1][8] This "restoration" of PHD activity under hypoxic conditions allows for the normal, oxygen-dependent degradation of HIF-1α to proceed, mediated by VHL.[1][8]
Signaling Pathway: HIF-1α Regulation and this compound's Point of Intervention
Under normal oxygen levels (normoxia), PHD enzymes utilize O₂ to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a critical signal for the VHL E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, targeting it for rapid proteasomal degradation. In hypoxic conditions, the lack of O₂ as a substrate inactivates PHDs, leading to HIF-1α stabilization, nuclear translocation, and activation of target genes. This compound intervenes by inhibiting mitochondrial complex I, a key source of reactive oxygen species (ROS) that contribute to PHD inactivation under hypoxia. By blocking this mitochondrial activity, this compound ensures PHDs remain active even at low oxygen tension, thus promoting HIF-1α degradation.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
BAY 87-2243 In Vitro Application Notes and Protocols for H460 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of BAY 87-2243, a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1), on the H460 human non-small cell lung cancer cell line. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate further investigation into the compound's mechanism of action.
Mechanism of Action
This compound inhibits the accumulation of HIF-1α and HIF-2α proteins under hypoxic conditions.[1][2][3] Its mode of action involves the inhibition of mitochondrial complex I, which disrupts the electron transport chain and reduces oxygen consumption.[1][2] This leads to a decrease in the stabilization of HIF-1α, subsequently suppressing the transcription of HIF-1 target genes involved in tumor progression and angiogenesis.[1][4] Notably, this compound's cytotoxic effects are more pronounced under conditions of glucose depletion, where cells are more reliant on mitochondrial respiration for ATP production.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
| Parameter | Cell Line | Value | Conditions |
| IC50 (HIF-1 Reporter Gene Activity) | HCT-116 | 0.7 nM | Hypoxia |
| IC50 (CA9 Protein Expression) | HCT-116 | 2 nM | Hypoxia |
| EC50 (Cell Proliferation) | H460 | ~3 nM | Galactose/Lactate Medium (Glucose Depletion) |
Table 1: Potency of this compound in cellular assays. Data sourced from multiple studies.[1][5]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in H460 cells under hypoxic conditions.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in H460 cells.
Experimental Protocols
Cell Culture and Hypoxia Induction
-
Cell Line: H460 (human non-small cell lung cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2 for the indicated time.[1]
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for assessing the cytotoxic effects of this compound, particularly under different metabolic conditions.
-
Materials:
-
H460 cells
-
96-well opaque-walled plates
-
Culture medium (standard glucose, or glucose-free supplemented with galactose or lactate)
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
Seed 2,000 H460 cells per well in a 96-well plate and incubate for 24 hours.[1][5]
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for an additional 48 hours under either normoxic or hypoxic conditions.[1][5]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Western Blot for HIF-1α and HIF-2α
This protocol is for determining the effect of this compound on HIF-1α and HIF-2α protein levels.
-
Materials:
-
H460 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HIF-1α, anti-HIF-2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed H460 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound under normoxic or hypoxic conditions for 16 hours.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.[1]
-
Quantitative Real-Time PCR (RT-PCR) for HIF Target Genes
This protocol is to assess the effect of this compound on the expression of HIF-1 target genes.
-
Materials:
-
H460 cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
Primers for target genes (e.g., CA9, ADM, ANGPTL4) and a housekeeping gene (e.g., ACTB, GAPDH).
-
-
Procedure:
-
Treat H460 cells with various concentrations of this compound (e.g., 1 to 1000 nmol/L) under normoxia and hypoxia for 16 hours.[1]
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative RT-PCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing target gene expression to the housekeeping gene.
-
Apoptosis Assay (Using Caspase-Glo® 3/7)
This protocol provides a method to quantify apoptosis by measuring the activity of caspases 3 and 7.
-
Materials:
-
H460 cells
-
96-well opaque-walled plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
-
Procedure:
-
Seed 4,000 H460 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for 48 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for at least 30 minutes.
-
Measure luminescence with a plate reader. The signal is proportional to the amount of caspase activity.
-
References
Application Notes and Protocols: BAY 87-2243 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of BAY 87-2243, a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1), in various mouse xenograft models. The protocols and data presented are compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound functions by inhibiting the activity of mitochondrial complex I.[1][2][3] This inhibition leads to a reduction in oxygen consumption, thereby alleviating tumor hypoxia.[1][4] Under hypoxic conditions, the accumulation of HIF-1α protein is suppressed, which in turn downregulates the expression of HIF-1 target genes involved in tumor progression, angiogenesis, and metabolism.[2][5][6] Studies have shown that this compound does not affect HIF-1α protein levels induced by hypoxia mimetics like desferrioxamine or cobalt chloride, nor does it impact the activity of HIF prolyl hydroxylase-2.[2][5]
Caption: Signaling pathway of this compound in a tumor cell.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound in various mouse xenograft models as reported in preclinical studies.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | Drug Formulation | Administration Route | Dosage | Dosing Schedule | Reference |
| Lung Carcinoma | H460 | Nude Mice | 1% (v/v) ethanol/solutol/water (10/40/50%) | Oral Gavage | 0.5, 1, 2, 4 mg/kg | Once daily for 21 days | [2][5] |
| Lung Carcinoma | H460 | Nude Mice | 20% solutol and 10% ethanol in PBS | Oral Gavage | 9 mg/kg | Once daily | [1] |
| Prostate Cancer | PC3 | Nude Mice | 20% solutol and 10% ethanol in PBS | Oral Gavage | 9 mg/kg | Once daily | [1] |
| Renal Cell Carcinoma | 786-0 | Nude Mice | 20% solutol and 10% ethanol in PBS | Oral Gavage | 9 mg/kg | Once daily | [1] |
| Colorectal Carcinoma | HCT116, HT29, LoVo | - | - | - | - | Continuously | [7] |
| Head and Neck Squamous Cell Carcinoma | UT-SCC-5 | NMRI (nu/nu) nude mice | 10% ethanol, 40% Solutol® HS15, 50% sterile distilled water | Oral Gavage | 9 mg/kg | Daily | [4] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Xenograft Model | Dosage | Key Findings | Reference |
| H460 Lung Carcinoma | 0.5, 1, 2, 4 mg/kg | Dose-dependent reduction in tumor weight. Suppression of HIF-1α protein and HIF-1 target gene expression (CA9, ANGPTL4, EGLN3).[2][5][8] | [2][5][8] |
| H460 Lung Carcinoma | 9 mg/kg | Significant abrogation of tumor growth.[1] Reduced expression of hypoxia-regulated genes (CA IX, ANGPTL4, and EGLN-3).[1] | [1] |
| PC3 Prostate Cancer | 9 mg/kg | Significantly abrogated tumor growth.[1] | [1] |
| 786-0 Renal Cell Carcinoma | 9 mg/kg | No effect on tumor growth kinetics (VHL-deficient model).[1] | [1] |
| HCT116, HT29, LoVo Colorectal Carcinoma | - | Long-term tumor growth control or tumor stasis in combination with anti-angiogenic therapies.[7] | [7] |
| UT-SCC-5 Head and Neck Squamous Cell Carcinoma | 9 mg/kg | Markedly decreased nuclear HIF-1α expression and hypoxic fraction.[4] Improved local tumor control after fractionated irradiation.[4] | [4] |
| BRAF mutant Melanoma | - | Reduced melanoma tumor growth.[9] | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically formulated as a suspension for oral administration.
Materials:
-
This compound powder
-
Ethanol
-
Solutol® HS15 (or equivalent non-ionic solubilizer)
-
Sterile distilled water or Phosphate-Buffered Saline (PBS)
Procedure 1 (Ethanol/Solutol/Water Formulation): [2][5]
-
Prepare a 1% (v/v) solution of ethanol/solutol/water in a 10/40/50 ratio.
-
Suspend the appropriate amount of this compound powder in the vehicle to achieve the desired final concentration for dosing.
-
Ensure the suspension is homogenous before each administration.
Procedure 2 (Ethanol/Solutol/PBS Formulation): [1]
-
Prepare a vehicle solution of 20% solutol and 10% ethanol in PBS.
-
Suspend the required amount of this compound in the vehicle to reach the target concentration.
-
Vortex or sonicate briefly to ensure a uniform suspension.
Mouse Xenograft Model Establishment
Materials:
-
Human cancer cell lines (e.g., H460, PC3)
-
Immune-deficient mice (e.g., Nude, NMRI nu/nu)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel.[8][10]
-
Subcutaneously inject the cell suspension (e.g., 1.5 x 10^6 cells in 0.1 mL) into the flank of each mouse.[2][8]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., >40 mm²) or a specific diameter (e.g., 4 mm), randomize the mice into treatment and control groups.[4][8]
Drug Administration and Monitoring
Procedure:
-
Administer this compound or the vehicle control to the respective groups via oral gavage.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.[8][10]
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, RT-PCR).
Caption: Typical experimental workflow for a mouse xenograft study.
Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, the following analyses can be performed on excised tumor tissue:
-
Western Blot: To assess the protein levels of HIF-1α and HIF-2α.[2]
-
Real-Time PCR (RT-PCR): To quantify the mRNA expression levels of HIF-1 target genes such as CA9, ANGPTL4, and EGLN3.[1][2] The expression of genes not regulated by HIF-1, such as EGLN2, can be used as a negative control.[2]
These protocols and data provide a foundation for the use of this compound in preclinical mouse xenograft models. Researchers should optimize these protocols based on their specific experimental design and cell lines used.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I [inis.iaea.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
Preparing BAY 87-2243 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 87-2243 is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[1][2] This inhibition leads to a reduction in hypoxia-induced gene activation by preventing the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][3][4][5][6] The compound has demonstrated anti-tumor activities in various cancer models, making it a valuable tool for research in oncology and metabolism.[1][2][7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.
Physicochemical and Solubility Data
Accurate preparation of a stock solution requires precise data on the compound's properties. The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight (M.Wt) | 525.54 g/mol | |
| Formula | C₂₆H₂₆F₃N₇O₂ | |
| Appearance | White to beige powder | [9] |
| Purity | ≥98% (HPLC) | [9] |
| Solubility in DMSO | Up to 50 mM | |
| ~16-19 mg/mL (with warming) | [4] | |
| 2 mg/mL (clear solution) | [9] | |
| >7 mg/mL | [10] | |
| Storage of Powder | -20°C for up to 3 years | [4][11] |
| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year | [3][4] |
Note on Solubility: Solubility in DMSO can be enhanced by warming the solution in a 50°C water bath and ultrasonication. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4][12]
Experimental Protocols
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[13]
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.
-
Safety First: Before handling, review the Safety Data Sheet (SDS) for both this compound and DMSO. Perform all steps in a chemical fume hood or a biological safety cabinet.[13]
-
Calculate Required Mass:
-
Molecular Weight (M.Wt) of this compound = 525.54 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x M.Wt ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 525.54 g/mol = 0.0052554 g
-
Mass (mg) = 5.26 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out 5.26 mg of this compound powder using a calibrated analytical balance.
-
Due to the small quantity, it is recommended to weigh the compound directly into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, you may warm the solution in a 50°C water bath for 5-10 minutes or use a sonicator, followed by vortexing.[4]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[3][14]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3][4]
-
Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. Based on published literature, here are some typical concentration ranges:
| Application | Concentration Range | Source(s) |
| In Vitro (Cell Culture) | 1 nM - 10 µM | [3][4][15] |
| In Vivo (Mouse Xenograft Models) | 0.5 - 9 mg/kg (oral gavage) | [1][2][15] |
Note: For in vitro experiments, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits mitochondrial complex I of the electron transport chain. This leads to decreased oxygen consumption and an increase in intracellular oxygen levels, even under hypoxic conditions. The elevated oxygen levels promote the activity of prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This ultimately prevents the transcription of HIF-1 target genes involved in angiogenesis, glycolysis, and cell survival.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound ≥98% (HPLC) | 1227158-85-1 [sigmaaldrich.com]
- 10. This compound, Catalog: B1878 | AkrivisBio [akrivisbio.com]
- 11. medkoo.com [medkoo.com]
- 12. quora.com [quora.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Utilizing BAY 87-2243 in HIF-1 Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a pivotal role in tumor progression, angiogenesis, and resistance to therapy, making it a critical target in cancer drug development.[1][2] BAY 87-2243 is a highly potent and selective small-molecule inhibitor of HIF-1.[3][4][5] These application notes provide a detailed overview and protocols for utilizing this compound in HIF-1 reporter gene assays to assess its inhibitory activity on the HIF-1 signaling pathway.
Mechanism of Action of this compound
This compound inhibits the accumulation of HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, under hypoxic conditions.[1][6] Its mechanism of action is distinct from many other HIF-1 inhibitors as it does not directly target HIF-1α itself or the prolyl hydroxylases (PHDs) that regulate its stability.[1][6] Instead, this compound inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][4][7] This inhibition of mitochondrial respiration leads to a decrease in oxygen consumption, thereby reducing the hypoxic stimulus required for HIF-1α stabilization.[8] The activity of this compound is dependent on functional von Hippel-Lindau (VHL) and PHD proteins.[1]
Quantitative Data Summary
The inhibitory potency of this compound on the HIF-1 pathway has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.
| Assay Type | Cell Line | Parameter | Value | Reference |
| HIF-1 Reporter Gene Assay | HCT-116 | IC₅₀ | ~0.7 nM | [3][4] |
| CA9 Protein Expression | HCT-116 | IC₅₀ | ~2 nM | [3][4] |
| Mitochondrial Oxygen Consumption | - | IC₅₀ | ~10 nM | [3] |
Table 1: In vitro potency of this compound.
| Target Gene | Cell Line | Condition | Effect of this compound | Reference |
| CA9 | H460 | Hypoxia (1% O₂) | Dose-dependent mRNA suppression | [1][9] |
| ADM | H460 | Hypoxia (1% O₂) | Dose-dependent mRNA suppression | [1] |
| ANGPTL4 | H460 | Hypoxia (1% O₂) | Dose-dependent mRNA suppression | [1] |
| EGLN3 | H460 Xenograft | In vivo | mRNA expression reduced | [3][5] |
Table 2: Effect of this compound on HIF-1 Target Gene Expression.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Western Blot Analysis of HIF-1α Downregulation by BAY 87-2243
Introduction
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its stabilization and subsequent translocation to the nucleus drive the expression of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, processes that are often co-opted by cancer cells to promote tumor growth and resistance to therapy.[1][2] Consequently, inhibiting the HIF-1 pathway is a promising strategy in oncology.
BAY 87-2243 is a potent and selective small-molecule inhibitor of HIF-1.[3] Its mechanism of action involves the inhibition of mitochondrial complex I of the electron transport chain.[4][5] This disruption of mitochondrial function leads to a reduction in oxygen consumption, thereby paradoxically increasing intracellular oxygen levels and preventing the stabilization of HIF-1α, even under hypoxic conditions.[6][7] This ultimately leads to the suppression of HIF-1 target gene expression and antitumor activity.[4][5]
These application notes provide a detailed protocol for the analysis of HIF-1α protein levels by Western blot in cultured cells following treatment with this compound. The protocol covers cell culture and treatment, preparation of nuclear extracts, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Mechanism of Action of this compound
The signaling pathway illustrating the mechanism of this compound is depicted below. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of target genes. This compound inhibits mitochondrial complex I, leading to decreased oxygen consumption and subsequent destabilization and degradation of HIF-1α, thus blocking the hypoxic response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 3. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BAY 87-2243 Formulation for In Vivo Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 87-2243 is a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1) signaling, which plays a critical role in tumor progression and resistance to therapy. It exerts its effects by inhibiting mitochondrial complex I, leading to a reduction in hypoxia-induced HIF-1α accumulation.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound via oral gavage, intended for preclinical research in oncology and other areas where HIF-1 inhibition is a therapeutic strategy.
Compound Information
| Parameter | Value | Source |
| IUPAC Name | 1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine | [1] |
| Mechanism of Action | Inhibitor of mitochondrial complex I, leading to reduced hypoxia-induced HIF-1α protein accumulation. | [1][3][4] |
| Primary Target | Hypoxia-inducible factor-1 (HIF-1) pathway. | [3][5] |
| Molecular Formula | C₂₈H₂₇F₃N₈O₂ | N/A |
| Molecular Weight | 576.56 g/mol | N/A |
Formulation for In Vivo Oral Gavage
A commonly reported and effective vehicle for the oral administration of this compound in preclinical models is a solution composed of ethanol, Solutol® HS15, and water.[1][6] Another option that has been mentioned is a suspension in carboxymethylcellulose sodium (CMC-Na).[3]
Recommended Vehicle Composition
| Component | Percentage (v/v) | Purpose |
| Ethanol | 10% | Co-solvent |
| Solutol® HS15 | 40% | Non-ionic solubilizer and emulsifier. |
| Water (sterile, distilled) | 50% | Vehicle base |
Preparation Protocol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The final concentration should be adjusted based on the desired dosage and the body weight of the experimental animals.
Materials:
-
This compound powder
-
Ethanol (95-100%)
-
Solutol® HS15 (Kolliphor® HS 15)
-
Sterile, distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL solution, you will need 1 mg of this compound for every 1 mL of the final vehicle volume.
-
Preparing the Vehicle:
-
In a sterile conical tube, combine the ethanol and Solutol® HS15 in the correct proportions (1:4 ratio). For example, to prepare 10 mL of vehicle, add 1 mL of ethanol and 4 mL of Solutol® HS15.
-
Vortex the mixture until it is homogeneous.
-
-
Dissolving this compound:
-
Add the weighed this compound powder to the ethanol/Solutol® HS15 mixture.
-
Vortex thoroughly to dissolve the compound. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.[9]
-
-
Adding Water:
-
Gradually add the sterile, distilled water to the mixture while vortexing to reach the final desired volume. For the 10 mL example, add 5 mL of water.
-
Continue to vortex until the solution is clear and homogeneous.
-
-
Storage: The prepared formulation should be stored at an appropriate temperature as determined by stability studies. For short-term use, refrigeration (2-8°C) is often suitable. Protect from light.
In Vivo Administration Protocol (Oral Gavage)
This protocol provides a general guideline for the administration of this compound to rodents. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Animal Models:
-
Nude mice bearing human tumor xenografts (e.g., H460 lung cancer, PC3 prostate cancer).[1][10]
-
Sprague Dawley rats.[11]
Dosage and Administration Schedule:
-
Dosage Range: 0.5 mg/kg to 9 mg/kg body weight.[1][6][9][10]
-
Duration: Dependent on the study design, ranging from a single dose to several weeks (e.g., 21 days).[1][5]
Procedure:
-
Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered to each animal based on its body weight and the desired dose.
-
Oral Gavage:
-
Gently restrain the animal.
-
Use a proper size and type of gavage needle (e.g., a flexible plastic or rigid metal bulb-tipped needle).
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as body weight loss, changes in behavior, or other adverse effects.[1][7]
Experimental Data and Efficacy Assessment
In Vivo Antitumor Efficacy
In a H460 lung tumor xenograft model, daily oral administration of this compound for 21 days resulted in a dose-dependent reduction in tumor weight.[1][7]
| Dose (mg/kg) | Tumor Weight Reduction | Observations |
| 0.5 | Significant | Dose-dependent efficacy observed.[1] |
| 1.0 | Significant | No signs of toxicity or body weight loss reported.[1][7] |
| 2.0 | Significant | |
| 4.0 | Significant |
Pharmacodynamic Endpoints
The efficacy of this compound can be assessed by measuring the modulation of its downstream targets.
-
HIF-1α Protein Levels: A reduction in tumor HIF-1α protein levels can be observed by Western blot analysis of tumor lysates.[1]
-
HIF-1 Target Gene Expression: The mRNA expression of HIF-1 target genes such as CA9, ANGPTL4, and EGLN3 can be quantified by real-time PCR.[1][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I [inis.iaea.org]
- 3. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The protective effects of HIF-1α activation on sepsis induced intestinal mucosal barrier injury in rats model of sepsis | PLOS One [journals.plos.org]
Application Note: Assessing Cell Viability with BAY 87-2243 Under Glucose Depletion
Audience: Researchers, scientists, and drug development professionals.
Introduction: BAY 87-2243 is a potent and highly selective inhibitor of hypoxia-inducible factor-1 (HIF-1) activation.[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1][4][5][6] Under normal glucose conditions, many cancer cells rely on glycolysis for energy production (the Warburg effect), and thus, inhibition of mitochondrial respiration by this compound has a minimal effect on their proliferation.[4][5][6] However, under conditions of glucose depletion, cells are forced to rely on oxidative phosphorylation (OXPHOS) for ATP generation.[4][5] This metabolic shift exposes a critical vulnerability. By inhibiting mitochondrial complex I, this compound effectively shuts down this alternative energy pathway, leading to a significant reduction in cell viability.[4][5][6][7] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells under glucose-depleted conditions using a luminescence-based cell viability assay.
Signaling Pathway of this compound Under Metabolic Stress
The diagram below illustrates the mechanism by which this compound selectively induces cell death under glucose-depleted conditions. By inhibiting mitochondrial complex I, the compound disrupts the cell's ability to generate ATP through oxidative phosphorylation, a pathway that becomes essential for survival when glucose is scarce. This leads to an energy crisis, increased reactive oxygen species (ROS), and ultimately, cell death.[1][8]
Quantitative Data Summary
This compound exhibits potent activity that is highly dependent on the metabolic state of the cell. The following table summarizes its inhibitory concentrations (IC50) across different biological endpoints, highlighting the dramatic increase in anti-proliferative potency under glucose-deprived conditions.
| Target/Process | Cell Line / System | Condition | IC50 Value | Reference |
| HIF-1 Reporter Activity | HCT116 | Hypoxia (1% O₂) | ~0.7 nM | [1][2] |
| HIF-1 Target Gene (CA9) | HCT116 | Hypoxia (1% O₂) | ~2 nM | [1][2][9] |
| Mitochondrial Complex I | PC3 Mitochondria | Cell-free | ~10 nM | [2] |
| Cell Proliferation | H460 | 10 mM Glucose | >10,000 nM | |
| Cell Proliferation | H460 | Glucose-free (Galactose/Lactate) | ~3 nM |
Experimental Workflow
The protocol involves culturing cells in media with and without glucose, treating them with a dilution series of this compound, and quantifying viability using an ATP-based luminescence assay.
Detailed Experimental Protocol
This protocol is designed to measure cell viability by quantifying ATP, which is a marker for metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended as it has been previously used to evaluate this compound cytotoxicity.[1][4][7]
I. Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., H460 non-small cell lung cancer).[4]
-
This compound: Prepare a 10 mM stock solution in DMSO.[4] Store at -20°C.
-
Culture Media:
-
Standard Growth Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 10 mM D-glucose.
-
Glucose-Free Medium: RPMI-1640 without D-glucose, supplemented with 10% FBS, 2 mM L-glutamine, and 10 mM galactose (or lactate) as an alternative energy source.
-
-
Assay Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Phosphate-Buffered Saline (PBS).
-
0.05% Trypsin-EDTA.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
White, opaque-walled 96-well microplates suitable for luminescence.
-
Multichannel pipette.
-
Luminometer or plate reader with luminescence detection capability.
-
II. Protocol Steps
Day 1: Cell Seeding
-
Culture cells in standard growth medium to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a concentration of 20,000 cells/mL in standard growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well white-walled plate (final density: 2,000 cells/well).[1][4]
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution to prepare working solutions. It is recommended to create a 2X final concentration series (e.g., from 20 µM down to 20 pM) in both the standard (glucose-containing) and glucose-free media.
-
Include a "vehicle control" containing only DMSO at the same final concentration as the highest drug concentration (typically ≤0.1%).
-
-
Media Exchange and Treatment:
-
Carefully aspirate the medium from all wells.
-
For the "glucose-positive" condition, add 100 µL of standard growth medium containing the appropriate this compound dilution or vehicle.
-
For the "glucose-negative" condition, add 100 µL of glucose-free medium containing the appropriate this compound dilution or vehicle.
-
-
Incubation:
Day 4/5: Cell Viability Measurement
-
Equilibrate Plate and Reagent:
-
Remove the 96-well plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
-
Perform Assay:
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.[10]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate luminometer.
-
III. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence value from "no-cell" control wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle-treated control wells for both the glucose-positive and glucose-negative conditions.
-
Percent Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Dose-Response Curves: Plot the percent viability against the log concentration of this compound.
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each condition.
Expected Results: You should observe a minimal decrease in cell viability in the cells treated with this compound in glucose-containing medium, resulting in a very high IC50 value (>10 µM). In contrast, a potent dose-dependent decrease in cell viability is expected in the cells cultured in glucose-free medium, yielding an IC50 value in the low nanomolar range.[4][5] This result demonstrates the synthetic lethality of combining mitochondrial complex I inhibition with glucose deprivation and highlights a key metabolic vulnerability in cancer cells.
References
- 1. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Measuring Mitochondrial Oxygen Consumption Following Treatment with BAY 87-2243: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 87-2243 is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain (ETC).[1] Inhibition of complex I by this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased mitochondrial oxygen consumption, reduced ATP production, and increased reactive oxygen species (ROS) generation.[2][3] Consequently, this compound has shown anti-tumor activity, particularly in hypoxic conditions, by modulating the hypoxia-inducible factor-1α (HIF-1α) pathway.[4][5][6]
These application notes provide detailed protocols for measuring the effect of this compound on mitochondrial oxygen consumption in cultured cells using two common platforms: the Agilent Seahorse XF Analyzer and the Oroboros O2k High-Resolution Respirometer.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial function as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| HIF-1 Reporter Gene Activity | HCT116luc | ~0.7 nM | [7] |
| CA9 Protein Expression | HCT116luc | ~2 nM | [7] |
| Cell Proliferation (Glucose Depletion) | H460 | ~3 nM | |
| Mitochondrial Oxygen Consumption | Isolated PC3 Mitochondria | ~10 nM | [8] |
Table 2: Effects of this compound on Cellular Respiration Parameters
| Parameter | Cell Line | Treatment Concentration | Observed Effect | Reference |
| Basal Respiration | A-375, SK-MEL-28 | Dose-dependent | Reduction | [3] |
| ATP Production | Melanoma Cell Lines | Dose-dependent | Drastic decrease | [3] |
| Mitochondrial Membrane Potential | Melanoma Cell Lines | Not specified | Partial depolarization | [2][3] |
| Reactive Oxygen Species (ROS) | Melanoma Cell Lines | Not specified | Increased levels | [2][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing its impact on mitochondrial respiration.
Caption: Mechanism of this compound action.
References
- 1. Seahorse XF Mito Tox Assay: Assess Drug-Induced Mitochondrial Dysfunction Using Primary Hepatocytes | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method to assess the mitochondrial respiratory capacity of complexes I and II from frozen tissue using the Oroboros O2k-FluoRespirometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial Dysfunction Inhibits Hypoxia-Induced HIF-1α Stabilization and Expression of Its Downstream Targets [frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. content.protocols.io [content.protocols.io]
Application Notes and Protocols: BAY 87-2243 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 87-2243 is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[1][2][3] Its application in melanoma research has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with targeted agents.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in melanoma studies, including its mechanism of action, protocols for in vitro and in vivo experiments, and key quantitative data.
Mechanism of Action
This compound exerts its anti-melanoma effects by disrupting mitochondrial respiration. Inhibition of complex I leads to a cascade of cellular events:
-
Decreased Oxidative Phosphorylation (OXPHOS): Inhibition of complex I blocks the electron transport chain, leading to reduced oxygen consumption and a subsequent decrease in ATP production.[1][2][3]
-
Increased Reactive Oxygen Species (ROS): The disruption of the electron flow results in the accumulation of electrons, which then react with molecular oxygen to produce superoxide and other ROS.[1][2][3]
-
Induction of Cell Death: The combination of ATP depletion and high levels of ROS triggers multiple cell death pathways, including necroptosis and ferroptosis.[4] This is often preceded by the opening of the mitochondrial permeability transition pore (mPTP).
-
Activation of AMP-activated Protein Kinase (AMPK): The reduction in cellular ATP levels activates AMPK, a key energy sensor that attempts to restore energy homeostasis but can also contribute to cell death under severe stress.[1][2][3]
This multi-faceted mechanism makes this compound an effective agent against melanoma cells, including those with BRAF mutations.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (nM) after 72h |
| G-361 | V600E | one-digit nanomolar range |
| SK-MEL-5 | V600E | one-digit nanomolar range |
| SK-MEL-28 | V600E | one-digit nanomolar range |
| A-375 | V600E | one-digit nanomolar range |
| LOX-IMVI | V600E | one-digit nanomolar range |
| SK-MEL-2 | Wild Type | one-digit nanomolar range |
| IPC-298 | Wild Type | one-digit nanomolar range |
| CHL-1 | Wild Type | one-digit nanomolar range |
| Colo-792 | Wild Type | one-digit nanomolar range |
Source: Data compiled from multiple studies demonstrating potent activity in the low nanomolar range.[1][5]
Experimental Protocols
1. In Vitro Cell Viability Assay
This protocol outlines the measurement of cell viability in melanoma cell lines treated with this compound.
Materials:
-
Melanoma cell lines (e.g., A-375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Fluor™ Viability Assay (Promega) or similar
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: After incubation, perform the CellTiter-Fluor™ Viability Assay according to the manufacturer's instructions. This involves adding the reagent to each well and incubating for a specified time before reading the fluorescence (excitation ~380-400 nm, emission ~505 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using a suitable software like GraphPad Prism.[1][5]
2. In Vivo Melanoma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Melanoma cell line (e.g., SK-MEL-28)
-
Matrigel
-
This compound
-
Vemurafenib (for combination studies)
-
Vehicle solution (e.g., ethanol/solutol/water = 10:40:50)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 3 x 10^6 SK-MEL-28 cells in a 1:1 mixture with Matrigel into the flank of each mouse.[5][6]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 50 mm²).[1][5] Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Treatment Administration:
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 2-3 weeks). Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
Caption: Mechanism of action of this compound in melanoma cells.
Caption: In vivo experimental workflow for evaluating this compound.
Caption: Signaling pathway of this compound-induced cell death.
References
- 1. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for RT-PCR Analysis of HIF Target Genes with BAY 87-2243
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, a common feature of solid tumors.[1] Its activation promotes the expression of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, contributing to tumor progression and resistance to therapy.[2] BAY 87-2243 is a potent and highly selective small molecule inhibitor of HIF-1.[3] It exerts its antitumor activities by inhibiting mitochondrial complex I, which in turn suppresses hypoxia-induced HIF-1α and HIF-2α protein accumulation and subsequent target gene expression.[4][5]
These application notes provide a comprehensive guide for the analysis of HIF target gene expression using Reverse Transcription Polymerase Chain Reaction (RT-PCR) in response to treatment with this compound. The protocols outlined below are intended for researchers in oncology, cell biology, and drug development to assess the efficacy and mechanism of action of HIF inhibitors.
Mechanism of Action of this compound
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain proteins (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][6] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with the constitutive HIF-1β subunit.[7] This heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating transcription.[1]
This compound disrupts this pathway by inhibiting mitochondrial complex I, a key component of the electron transport chain.[4][8] This inhibition leads to a reduction in oxygen consumption, thereby paradoxically increasing intracellular oxygen levels and restoring PHD activity, even under hypoxic conditions. This results in the degradation of HIF-1α and the downregulation of its target genes. The activity of this compound is dependent on a functional PHD-VHL degradation pathway.[4][9]
Data Presentation: Quantitative Analysis of HIF Target Gene Expression
The following tables summarize the quantitative data on the effect of this compound on the mRNA expression of various HIF target genes, as determined by RT-PCR in different cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound on HIF Target Gene Expression in H460 Lung Cancer Cells under Hypoxia (1% O₂)
| Target Gene | This compound Concentration | Fold Change in mRNA Expression (vs. Hypoxic Control) | Reference |
| CA9 | 1 nM | ↓ | [4] |
| CA9 | 10 nM | ↓↓ | [4] |
| CA9 | 100 nM | ↓↓↓ | [4] |
| ADM | 1 nM | ↓ | [4] |
| ADM | 10 nM | ↓↓ | [4] |
| ADM | 100 nM | ↓↓↓ | [4] |
| ANGPTL4 | 1 nM | ↓ | [4] |
| ANGPTL4 | 10 nM | ↓↓ | [4] |
| ANGPTL4 | 100 nM | ↓↓↓ | [4] |
| EGLN2 (Negative Control) | 1-1000 nM | No significant change | [4] |
Arrow direction indicates upregulation (↑) or downregulation (↓). The number of arrows is indicative of the magnitude of the change.
Table 2: In Vivo Efficacy of this compound on HIF Target Gene Expression in H460 Xenograft Tumors
| Target Gene | This compound Dosage (Oral Gavage) | Fold Change in mRNA Expression (vs. Vehicle Control) | Reference |
| CA9 | 0.5 mg/kg | ↓ | [4] |
| CA9 | 1.0 mg/kg | ↓↓ | [4] |
| CA9 | 2.0 mg/kg | ↓↓↓ | [4] |
| CA9 | 4.0 mg/kg | ↓↓↓↓ | [4] |
| ANGPTL4 | 0.5 mg/kg | ↓ | [4] |
| ANGPTL4 | 1.0 mg/kg | ↓↓ | [4] |
| ANGPTL4 | 2.0 mg/kg | ↓↓↓ | [4] |
| ANGPTL4 | 4.0 mg/kg | ↓↓↓↓ | [4] |
| EGLN3 | 0.5 mg/kg | ↓ | [4] |
| EGLN3 | 1.0 mg/kg | ↓↓ | [4] |
| EGLN3 | 2.0 mg/kg | ↓↓↓ | [4] |
| EGLN3 | 4.0 mg/kg | ↓↓↓↓ | [4] |
| EGLN2 (Negative Control) | 0.5 - 4.0 mg/kg | No significant change | [4] |
| HIF1A (HIF-1α mRNA) | 0.5 - 4.0 mg/kg | No significant change | [4] |
Arrow direction indicates downregulation (↓). The number of arrows is indicative of the magnitude of the change.
Table 3: IC₅₀ Values for this compound Activity
| Assay | Cell Line | IC₅₀ Value | Reference |
| HIF-1 Reporter Gene Activity | HCT-116 | ~0.7 nM | [4] |
| CA9 Protein Expression | HCT-116 | ~2 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment with this compound
-
Cell Culture: Culture human cancer cell lines (e.g., H460, HCT-116) in appropriate growth medium supplemented with 10% fetal bovine serum.[3] Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Hypoxic Conditions: For hypoxia experiments, place the cell culture plates in a sealed hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 16-24 hours).[4][10]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4] Dilute the stock solution in the relevant assay media to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).[11]
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate under normoxic or hypoxic conditions for the specified time.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNeasy Kit, Qiagen).[10]
-
RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit.[10]
-
DNase Treatment: To eliminate any contaminating genomic DNA, perform an on-column or in-solution DNase digestion.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time RT-PCR (qRT-PCR)
-
Reverse Transcription (cDNA Synthesis):
-
Use a reverse transcription kit to synthesize first-strand cDNA from the isolated RNA.[10]
-
A typical reaction mixture includes total RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and random hexamer or oligo(dT) primers.[12]
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 25°C for 10 min, 42-50°C for 30-60 min, followed by enzyme inactivation at 85°C for 5 min).
-
-
Real-Time PCR:
-
Prepare the PCR reaction mixture containing the synthesized cDNA, a SYBR Green or probe-based qPCR master mix, and forward and reverse primers for the target and reference genes.[10][13]
-
Primer Design: Design primers to span exon-exon junctions to avoid amplification of any residual genomic DNA. The specificity of the primers should be verified.
-
Reference Genes: Use at least one stably expressed reference gene (e.g., β-actin, GAPDH, 18S rRNA) for normalization of the target gene expression data.[13]
-
PCR Cycling Conditions: A typical three-step PCR protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 sec), annealing (e.g., 58-60°C for 1 min), and extension (e.g., 72°C for 30 sec).[13]
-
Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method or a standard curve method.[14]
-
Normalize the expression of the target gene to the expression of the reference gene.
-
Express the results as fold change relative to the control group (e.g., vehicle-treated cells under hypoxia).
-
Visualizations
Caption: HIF-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for RT-PCR analysis of HIF target genes.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Hypoxia-inducible factor 1 (HIF-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. medkoo.com [medkoo.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Utilizing BAY 87-2243 to Investigate Chemoresistance in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a state of low oxygen tension, is a critical factor in cancer progression and is strongly associated with resistance to both chemotherapy and radiotherapy.[1][2][3][4] Hypoxia triggers a cellular response primarily mediated by the Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that upregulates a wide array of genes involved in angiogenesis, metabolic adaptation (glycolysis), and cell survival.[2][4] This adaptive response can render cancer cells less susceptible to the cytotoxic effects of chemotherapeutic agents.
BAY 87-2243 is a potent and highly selective small molecule inhibitor of hypoxia-induced gene activation.[1][3][5] It serves as an invaluable chemical tool to probe the mechanisms underlying hypoxia-driven chemoresistance. By inhibiting the HIF-1 pathway, this compound allows researchers to dissect the contribution of hypoxic metabolism to drug efficacy and to explore strategies for overcoming resistance.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1][5][6] This inhibition has a downstream effect on the stabilization of HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor.
Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[1][2][7] Under hypoxic conditions, PHD activity is diminished, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target gene expression.
This compound, by inhibiting mitochondrial Complex I, reduces the accumulation of HIF-1α protein specifically under hypoxic conditions.[1][5][7] This effect is dependent on functional PHD and VHL proteins.[1][4][7] The compound does not affect HIF-1α levels induced by hypoxia mimetics like desferrioxamine or cobalt chloride, nor does it directly inhibit PHD2 activity, indicating its action is upstream of the core HIF-1α degradation machinery.[1][5][7][8]
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Conditions |
| HCT-116 | Reporter Gene Assay | HIF-1 Reporter Activity (4xVEGF HRE-luciferase) | 0.7 nM | 24h, Hypoxia (1% O₂)[6] |
| HCT-116 | Western Blot | CA9 Protein Expression | 2 nM | 24h, Hypoxia (1% O₂)[6] |
| H460 | Cell Proliferation | Cell Viability | Nanomolar range | Glucose depletion[1][2][5][7] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosage | Outcome |
| H460 (NSCLC) | This compound Monotherapy | >0.5 mg/kg, daily oral gavage | Dose-dependent tumor growth inhibition; Suppression of HIF-1α and target genes[1] |
| BRAF mutant melanoma | This compound Monotherapy | 9 mg/kg, daily oral gavage | Significant reduction in tumor size and weight[9] |
| BRAF mutant melanoma | This compound + Vemurafenib | 9 mg/kg + 20 mg/kg, oral gavage | Enhanced reduction in tumor growth compared to single agents[9] |
| UT-SCC-5 (HNSCC) | This compound + Radiotherapy | Not specified | Reduced TCD50 from 123 to 100 Gy when given prior to RT[10][11][12] |
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for studying chemoresistance.
Caption: Logical relationship between hypoxia and chemoresistance.
Experimental Protocols
In Vitro Model of Hypoxia-Induced Chemoresistance
Objective: To evaluate the ability of this compound to sensitize hypoxic cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., H460 NSCLC, HCT-116 colon cancer).[1][7]
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂.
-
This compound (stock solution in DMSO, e.g., 10 mM).[2]
-
Chemotherapeutic agent of interest (e.g., cisplatin, doxorubicin).
-
96-well plates for viability assays.
-
6-well plates for protein/RNA extraction.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates (for viability) and 6-well plates (for molecular analysis) at a density that allows for logarithmic growth over the experiment's duration (e.g., 2,000-5,000 cells/well for 96-well plates).[6] Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Aspirate old medium and add fresh medium containing the drugs. Include the following controls: Vehicle (DMSO), this compound alone, Chemotherapeutic agent alone.
-
A typical concentration range for this compound is 1 to 1000 nM.[1][2]
-
-
Hypoxic Incubation: Place one set of plates in a normoxic incubator (21% O₂, 5% CO₂) and another set in a hypoxic incubator (1% O₂, 5% CO₂).
-
Incubation Period: Incubate plates for 48-72 hours.
-
Cell Viability Assessment:
-
Remove plates from incubators and allow them to equilibrate to room temperature.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
-
-
Molecular Analysis (from 6-well plates):
-
Western Blot: Lyse cells and extract total protein. Perform SDS-PAGE and Western blotting to assess the protein levels of HIF-1α, HIF-2α, and markers of apoptosis (e.g., cleaved PARP). Use β-actin as a loading control.[1][7][8]
-
RT-qPCR: Extract total RNA and synthesize cDNA. Perform quantitative real-time PCR to measure the mRNA expression of HIF-1 target genes such as CA9, ADM, and ANGPTL4.[1][2][7] Use a housekeeping gene (e.g., ACTB) for normalization.
-
In Vivo Xenograft Model for Chemoresistance Studies
Objective: To determine if this compound can enhance the efficacy of chemotherapy in a preclinical tumor model.
Materials:
-
Immunodeficient mice (e.g., NMRI nude mice).[1]
-
Tumor cells (e.g., H460) mixed 1:1 with Matrigel.[1]
-
This compound formulation for oral gavage (e.g., in 1% ethanol/solutol/water).[2]
-
Chemotherapeutic agent formulated for injection.
-
Calipers for tumor measurement.
-
Pimonidazole hydrochloride (Hypoxyprobe™) for hypoxia analysis.
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1.5 x 10⁶ H460 cells) into the flank of each mouse.[1]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-80 mm³).[9][13] Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Pharmacodynamic Analysis (Satellite Group):
-
Endpoint: Continue treatment for a defined period (e.g., 3 weeks) or until tumors in the control group reach a predetermined endpoint size.[1] Excise tumors, weigh them, and process for further analysis (Western blot, RT-qPCR, IHC).
-
Data Analysis: Compare tumor growth inhibition (TGI) and final tumor weights between the different treatment groups to assess for synergistic or additive effects.
Application Notes
-
Studying Metabolic Reprogramming: Hypoxia induces a shift to glycolysis, which can contribute to chemoresistance. This compound can be used to investigate this link. By inhibiting the HIF-1 pathway, researchers can determine if restoring oxidative phosphorylation or preventing the glycolytic switch re-sensitizes cells to chemotherapy. This can be coupled with metabolic assays (e.g., Seahorse XF Analyzer) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Overcoming Resistance to Anti-Angiogenic Therapies: Anti-angiogenic drugs can induce tumor hypoxia, leading to HIF-1 activation and treatment resistance. This compound has shown promising preclinical efficacy when combined with anti-angiogenic agents like regorafenib and bevacizumab, suggesting its utility in preventing this adaptive resistance mechanism.[14]
-
Sensitizer for Radiotherapy: The principles of hypoxia-induced resistance also apply to radiotherapy. This compound has been shown to act as a potent radiosensitizer by reducing tumor hypoxia prior to irradiation.[10][11] This highlights its potential as a tool to study and overcome resistance in a broader range of cancer therapies.
-
Selectivity and Controls: A key feature of this compound is its inactivity on HIF-1α stabilization in VHL-deficient cells (like RCC4) or in the presence of hypoxia mimetics.[1][2][5][7] These cell lines and conditions serve as excellent negative controls to ensure the observed effects are specific to the hypoxia-mitochondria-PHD-VHL axis and not off-target activities.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I [inis.iaea.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Investigating Metabolic Reprogramming with BAY 87-2243: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 87-2243 is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[1][2][3][4] This inhibition leads to a reduction in oxidative phosphorylation and a subsequent decrease in hypoxia-inducible factor-1α (HIF-1α) stabilization, a key regulator of cellular adaptation to low oxygen conditions.[1][3][5][6] By targeting this fundamental metabolic pathway, this compound serves as a powerful tool to investigate metabolic reprogramming in cancer and other diseases.
Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5][6] Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where glucose is fermented to lactate even in the presence of oxygen. HIF-1α is a key driver of this metabolic switch.
This compound's mechanism of action makes it particularly effective in cells that are dependent on mitochondrial respiration, especially under conditions of glucose limitation.[1][3][7] By inhibiting complex I, this compound disrupts cellular energy production and induces a metabolic crisis, leading to cell death in susceptible cancer cells.[8] These application notes provide a summary of this compound's effects and detailed protocols for investigating its impact on cellular metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| HIF-1 Reporter Gene Activity | HCT-116 | ~0.7 nM | [2] |
| CA9 Protein Expression | HCT-116 | ~2.0 nM | [2] |
| Cell Viability (72h) | G-361 (BRAF V600E) | ~4.8 µM | [9] |
| Cell Viability (72h) | SK-MEL-28 (BRAF V600E) | ~2.4 µM | [9] |
| Oxygen Consumption (Complex I) | PC-3 | ~10 nM | [9] |
Table 2: In Vivo Efficacy of this compound in H460 Lung Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Weight Reduction | HIF-1α Protein Suppression | HIF-1 Target Gene Suppression | Reference |
| This compound | 0.5 - 4.0 mg/kg (daily oral) | Dose-dependent | Yes | Yes | [1] |
| This compound | 4 mg/kg (p.o.) | Significant | Yes | Yes | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the Promega technical bulletin for the CellTiter-Glo® Assay.[1][4][10]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[1]
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[2] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][11]
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all other readings. Plot the luminescence signal against the concentration of this compound to determine the IC50 value.
Western Blot for HIF-1α Detection
This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used. Special care must be taken during sample preparation due to the instability of the HIF-1α protein.[12]
Principle: Western blotting is used to detect the levels of specific proteins in a sample. This protocol is optimized for the detection of the labile HIF-1α protein.
Materials:
-
Cells treated with this compound or vehicle control under normoxic and hypoxic (1% O2) conditions.
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For HIF-1α, it is critical to work quickly and on ice. Some protocols recommend lysing cells directly in Laemmli sample buffer.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels (7.5% acrylamide is suitable for HIF-1α which is ~93-120 kDa)[13]
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α (e.g., Novus Biologicals NB100-479)[13]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Loading control antibody (e.g., β-actin or α-tubulin)
Procedure:
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with lysis buffer. Scrape the cells and collect the lysate.
-
For HIF-1α, it is recommended to process samples immediately and keep them on ice at all times.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[12][14]
-
-
SDS-PAGE:
-
Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer, e.g., 1:500 or 1:1000) overnight at 4°C.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Lactate Production Assay
This protocol provides a colorimetric method to measure lactate concentration in cell culture supernatants.
Principle: Lactate dehydrogenase (LDH) catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH reduces a tetrazolium salt (INT) to a colored formazan product, which can be measured spectrophotometrically. The amount of formazan produced is proportional to the lactate concentration.
Materials:
-
Cell culture supernatant from cells treated with this compound or vehicle control.
-
96-well clear plate
-
Lactate standard solution (e.g., sodium L-lactate)
-
Assay Buffer: 0.2 M Tris-Base (pH 8.2)
-
β-NAD+ solution (22 mg/mL in water)
-
INT (p-iodonitrotetrazolium violet) solution (10 mg/mL in 67% methanol)
-
1-Methoxy-PMS (1-methoxy-5-methylphenazinium methyl sulfate) solution (25 mg/mL in DMSO)
-
L-Lactate Dehydrogenase (L-LDH) (5 mg/mL)
-
Microplate reader capable of measuring absorbance at 490-530 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of lactate standards (e.g., 0, 0.375, 0.75, 1.5, 3, 6, 12 mM) in the same culture medium used for the experiment.[2]
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove any detached cells.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing:
-
85 µL of 0.2 M Tris-Base (pH 8.2)
-
10 µL of β-NAD+ solution
-
5 µL of INT solution
-
0.22 µL of 1-Methoxy-PMS solution
-
0.2 µL of L-LDH
-
-
Assay:
-
Add 20 µL of each standard or sample to separate wells of a 96-well plate.
-
Add 100 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 530 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 mM lactate) from all readings. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the lactate concentration in the samples. Normalize the lactate concentration to the cell number or protein concentration of the corresponding wells.
Conclusion
This compound is a valuable pharmacological tool for probing the intricacies of metabolic reprogramming in cancer cells. Its specific inhibition of mitochondrial complex I and subsequent suppression of HIF-1α signaling provide a unique opportunity to study the interplay between oxidative phosphorylation and glycolysis. The protocols outlined in these application notes offer a starting point for researchers to investigate the effects of this compound on cell viability, protein expression, and key metabolic parameters. By employing these methods, scientists can further elucidate the therapeutic potential of targeting metabolic vulnerabilities in cancer and other diseases.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 14. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
BAY 87-2243 Technical Support Center: A Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 87-2243. Here, you will find detailed information on solubility, best practices for experimental setup, and troubleshooting common issues to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is insoluble in water.[3][4] For in vitro experiments, DMSO is the most commonly used solvent.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps and best practices to minimize precipitation:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[4] Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Warm the Solution: Gently warming the DMSO stock solution in a 37°C to 50°C water bath can aid in dissolution.[4]
-
Ultrasonicate: Sonication can help to break down any small particles and ensure the compound is fully dissolved in the DMSO stock.[4]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to a large volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume of media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed cell culture media can sometimes help to prevent precipitation.
Q3: What is the recommended concentration of this compound for in vitro experiments?
A3: The effective concentration of this compound for in vitro experiments is typically in the low nanomolar range. For example, it has been shown to inhibit HIF-1 reporter gene activity with an IC50 of approximately 0.7 nM and CA9 protein expression with an IC50 of about 2 nM.[3][5] However, the optimal concentration will depend on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. A commonly used formulation is a solution of ethanol, Solutol HS 15, and water (or PBS).[6][7][8] Here are two examples of reported formulations:
-
A 1% (v/v) solution of ethanol/solutol/water in a 10/40/50 ratio.[5][6]
-
A suspension in a solution of 20% Solutol and 10% ethanol in PBS.[8]
The compound is typically administered via oral gavage.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | Up to 50 mM | [1] |
| Ethanol | Up to 20 mM | [1] |
| Water | Insoluble | [3][4] |
| Dimethyl formamide (DMF) | Soluble | [2] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Studies
A common practice is to prepare a 10 mmol/L stock solution in DMSO.[5][6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 525.54 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
To aid dissolution, gently warm the tube in a 37-50°C water bath and/or sonicate until the powder is completely dissolved.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
HIF-1α Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of Hypoxia-Inducible Factor 1 (HIF-1).
Materials:
-
Cells stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Seed the HRE-luciferase reporter cells in a white, opaque 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) group.
-
Incubate the plates under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions for the desired period (e.g., 16-24 hours).
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value of this compound by plotting the luminescence signal against the log of the compound concentration.
Western Blot for HIF-1α Detection
This protocol describes the detection of HIF-1α protein levels in cell lysates after treatment with this compound.
Materials:
-
Cells of interest (e.g., H460).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HIF-1α.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound and incubate under hypoxic conditions for a specified time (e.g., 16 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway Under Hypoxia
Caption: Under normoxic conditions, HIF-1α is degraded. Under hypoxic conditions, it stabilizes and activates target gene expression.
Mechanism of Action of this compound
Caption: this compound inhibits mitochondrial complex I, reducing oxygen consumption and subsequent HIF-1α stabilization.
Experimental Workflow for In Vitro Screening
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
Overcoming BAY 87-2243 off-target effects in experiments
Welcome to the technical support center for BAY 87-2243. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help navigate and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation.[1][2] Its primary mechanism is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1][3][4] This inhibition reduces oxygen consumption, which in turn suppresses the hypoxia-induced accumulation of HIF-1α and HIF-2α proteins, thereby inhibiting the transcription of HIF target genes.[1][3]
Q2: Is the inhibition of mitochondrial complex I an off-target effect?
A2: Not exactly. The inhibition of mitochondrial complex I is the mechanism by which this compound exerts its on-target effect of inhibiting HIF-1 stabilization under hypoxia.[1][3] However, researchers should be aware that inhibiting a fundamental cellular process like mitochondrial respiration can have consequences beyond HIF-1 signaling. These downstream effects, such as increased reactive oxygen species (ROS) production or a shift in cellular metabolism, can be considered "mechanism-based effects" that may need to be controlled for in your experiments.[4][5]
Q3: My cells are dying with this compound treatment, even at low concentrations. Is this due to an off-target cytotoxic effect?
A3: The cytotoxicity of this compound is highly dependent on the metabolic state of your cells. Under standard cell culture conditions with ample glucose, this compound shows minimal impact on cell proliferation.[1][3] However, under conditions of glucose depletion, where cells rely on mitochondrial oxidative phosphorylation for ATP production, the compound's inhibition of complex I becomes highly cytotoxic.[1][3] This effect is therefore mechanism-based. Increased ROS levels caused by complex I inhibition can also lead to cell death through necroptosis and ferroptosis.[2][4]
Q4: I am not seeing any effect of this compound on HIF-1α levels. What could be wrong?
A4: There are several possibilities:
-
Oxygen Conditions: this compound specifically inhibits the hypoxia-induced stabilization of HIF-1α.[3] Ensure your cells are in a properly controlled hypoxic environment (e.g., 1% O₂). The compound is not expected to have an effect under normoxic conditions.
-
Method of HIF-1α Induction: The compound does not affect HIF-1α levels that are stabilized by hypoxia mimetics like desferrioxamine (DFO) or cobalt chloride (CoCl₂).[1][3] This is a key differentiator for its mode of action.
-
Cell Line Genetics: this compound's mechanism is upstream of the Von Hippel-Lindau (VHL) protein. Therefore, in VHL-deficient cell lines (like RCC4), where HIF-1α is constitutively stable regardless of oxygen levels, this compound will not have an effect on HIF target gene expression.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides protocols to distinguish on-target HIF-1 inhibition from other mechanism-based effects.
Issue 1: Distinguishing HIF-1 Inhibition from General Mitochondrial Dysfunction
Problem: My experimental endpoint (e.g., reduced cell viability, altered gene expression) could be due to HIF-1 inhibition or a more general effect of inhibiting mitochondrial complex I.
Troubleshooting Workflow:
Figure 1. Workflow to dissect on-target vs. mechanism-based effects.
Experimental Protocols:
-
Protocol 1.1: VHL-Null Cell Line Control
-
Objective: To test if the observed effect is independent of VHL-mediated HIF-1α degradation.
-
Cell Line: Use a VHL-deficient cell line, such as RCC4.
-
Procedure:
-
Culture RCC4 cells under their standard normoxic conditions.
-
Treat cells with the same concentration of this compound used in your primary experiment.
-
Assess your experimental endpoint (e.g., viability, gene expression).
-
-
Expected Outcome: If the phenotype is still observed in RCC4 cells, it is likely independent of the canonical HIF-1 pathway and is a downstream consequence of mitochondrial complex I inhibition.[3][6]
-
-
Protocol 1.2: Hypoxia Mimetic Control
-
Objective: To confirm the effect is specific to hypoxia-driven HIF-1α stabilization.
-
Reagents: Desferrioxamine (DFO) or Cobalt Chloride (CoCl₂).
-
Procedure:
-
Culture your cells of interest under normoxic conditions.
-
Induce HIF-1α stabilization using DFO or CoCl₂.
-
Co-treat with this compound.
-
Measure HIF-1α protein levels and your experimental endpoint.
-
-
Expected Outcome: this compound should not inhibit HIF-1α stabilization or downstream HIF target genes induced by these chemical mimetics.[1][3] If your phenotype of interest is rescued (i.e., disappears) in the presence of this compound under these conditions, it suggests the phenotype is not related to HIF-1.
-
Issue 2: Mitigating Unwanted Cytotoxicity Due to Metabolic State
Problem: this compound is causing significant cell death, complicating the interpretation of its effects on HIF-1 signaling.
Troubleshooting Steps:
-
Assess Cellular Metabolism: The primary driver of this cytotoxicity is a reliance on oxidative phosphorylation.
-
Modify Culture Medium: Ensure the cell culture medium contains a high glucose concentration (e.g., 25 mM). This allows cells to generate ATP via glycolysis, making them less sensitive to the inhibition of mitochondrial complex I.[5]
-
Include Rescue Controls: To demonstrate that the observed cytotoxicity is due to complex I inhibition, perform a rescue experiment.
-
Antioxidants: Co-treatment with an antioxidant like Vitamin E or Ferrostatin-1 can rescue cells from ROS-induced cell death (ferroptosis).[4][5]
-
Complex II Substrates: Adding a complex II substrate like succinate can partially restore electron transport chain function and ATP production, potentially reversing the effects of this compound.[4]
-
Signaling Pathway Overview:
Figure 2. Simplified signaling cascade for this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published studies.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | IC₅₀ / Concentration | Source |
| HRE-Luciferase Reporter Activity | HCT-116 | 0.7 nM | [2][7] |
| CA9 Protein Expression | HCT-116 | 2 nM | [2][7] |
| HIF Target Gene Inhibition | H460 | 1-100 nM | [3] |
| HIF-1α/2α Protein Inhibition | H460 | 1-1000 nM | [3] |
| Cell Viability (Melanoma lines) | G-361, SK-MEL-28, etc. | ~1-10 nM | [5] |
Table 2: In Vivo Efficacy (Mouse Xenograft Models)
| Model | Dosage | Effect | Source |
| H460 Lung Cancer | 0.5 - 4.0 mg/kg (p.o., daily) | Reduced tumor weight, HIF-1α levels, and target gene expression | [3][4] |
| BRAF-mutant Melanoma | 9 mg/kg (p.o., daily) | Significant reduction in tumor size and weight | [5] |
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
Optimizing BAY 87-2243 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BAY 87-2243 for in vitro studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] Its mechanism involves the inhibition of mitochondrial complex I, which in turn suppresses the accumulation of HIF-1α and HIF-2α proteins under hypoxic conditions.[3][4] This leads to the downregulation of HIF-1 target genes.[3][5]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Based on published data, a starting concentration range of 1 nM to 1000 nM is recommended for most in vitro assays.[5] The optimal concentration is highly dependent on the cell line and experimental conditions, particularly oxygen levels and glucose availability.
Q3: Why is the effect of this compound more pronounced under hypoxic and glucose-depleted conditions?
A3: Under hypoxic conditions, cells rely on HIF-1-mediated signaling for survival and adaptation. This compound directly inhibits this pathway.[3] Under glucose depletion, cells become more dependent on mitochondrial oxidative phosphorylation for ATP production.[3][4][6] By inhibiting mitochondrial complex I, this compound severely impacts cellular energy production in this state, leading to enhanced cytotoxic effects.[3][4][6]
Q4: How should I prepare a stock solution of this compound?
A4: For in vitro studies, this compound is typically prepared as a 10 mmol/L stock solution in dimethyl sulfoxide (DMSO).[3] Ensure the use of fresh, moisture-free DMSO to maintain solubility.[1]
Q5: What are the known effects of this compound on cell proliferation?
A5: this compound generally does not inhibit cell proliferation under standard cell culture conditions (normoxia, ample glucose).[3][4][6] However, under conditions of glucose depletion, it inhibits cell proliferation in the nanomolar range.[3][4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound observed. | - Suboptimal concentration. - Experiments conducted under normoxic conditions with high glucose. - Use of hypoxia mimetics (e.g., desferrioxamine, cobalt chloride). - Cell line lacks a functional VHL protein (e.g., RCC4 cells). | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. - Conduct experiments under hypoxic conditions (e.g., 1% O₂). - Consider performing experiments in glucose-depleted media to enhance the effect. - this compound is ineffective against HIF-1α stabilization induced by hypoxia mimetics.[3] Use true hypoxic conditions. - this compound's activity depends on a functional VHL-mediated degradation pathway.[3][7] Select cell lines with intact VHL for studying HIF-1α degradation. |
| Precipitation of the compound in culture medium. | - Poor solubility of this compound in aqueous media. - Stock solution not properly dissolved. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - For stock solution preparation, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[8] - Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent results between experiments. | - Variability in hypoxic conditions. - Inconsistent cell seeding density. - Degradation of the compound. | - Ensure a consistent and accurately controlled hypoxic environment for all experiments. - Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. - Store the stock solution at -20°C for long-term stability.[8] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: IC₅₀ Values of this compound in Different Assays
| Assay | Cell Line | IC₅₀ Value | Reference(s) |
| HIF-1 Reporter Gene Activity (Luciferase) | HCT-116 | ~0.7 nM | [2][3][5] |
| CA9 Protein Expression (Hypoxia-induced) | HCT-116 | ~2.0 nM | [2][3][5] |
| Mitochondrial Oxygen Consumption | Isolated Mitochondria (from PC3 cells) | ~10 nM | [2][3] |
| Cell Proliferation (under glucose depletion) | H460 | ~3 nM | [3] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Experimental Condition | Effective Concentration Range | Observed Effect | Reference(s) |
| H460 | Hypoxia (1% O₂) | 1 - 1000 nM | Dose-dependent inhibition of HIF-1 target gene (CA9, ADM, ANGPTL4) mRNA expression. | [3][5] |
| H460 | Hypoxia (1% O₂) | 10 - 100 nM | Inhibition of HIF-1α and HIF-2α protein accumulation. | [3][4] |
| A-375, SK-MEL-28 | N/A | Low nanomolar range | Dose-dependent reduction of basal oxygen consumption rate. | [9] |
| BRAF mutant melanoma cells | N/A | Dose-dependent | Induced cell death. | [9] |
Experimental Protocols
Protocol 1: Determination of HIF-1 Reporter Gene Activity
-
Cell Seeding: Seed HCT-116 cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Hypoxic Incubation: Incubate the plates under hypoxic conditions (1% O₂) for 24 hours.
-
Luciferase Assay: Measure luciferase activity using a standard luciferase assay system.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.[3]
Protocol 2: Western Blot Analysis of HIF-1α Protein Accumulation
-
Cell Culture and Treatment: Culture H460 cells and treat with a range of this compound concentrations.
-
Hypoxic Exposure: Expose the cells to hypoxic conditions (1% O₂) for 16 hours.
-
Cell Lysis: Prepare whole-cell extracts using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.[3]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing HIF-1α inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding BAY 87-2243 Ineffectiveness in VHL-null RCC4 Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the use of BAY 87-2243, a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). The following information specifically addresses why this compound is ineffective in Von Hippel-Lindau (VHL)-null renal cell carcinoma (RCC4) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of HIF-1.[1][2] Its mode of action involves the inhibition of mitochondrial complex I in the electron transport chain.[2][3][4] This inhibition leads to a decrease in oxygen consumption, which in turn affects the stability of the HIF-1α subunit under hypoxic conditions, ultimately leading to its degradation.
Q2: We are not observing any effect of this compound on our VHL-null RCC4 cells. Is this expected?
A2: Yes, this is the expected outcome. The antitumor activity of this compound is dependent on the presence of a functional Von Hippel-Lindau (VHL) protein.[3][5] In VHL-null cell lines like RCC4, this compound does not impact HIF-1α protein levels or the expression of its target genes.[3][6][7]
Q3: Why is functional VHL protein necessary for this compound activity?
A3: The mechanism of this compound relies on the normal cellular process of HIF-1α degradation, which is mediated by VHL. Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) hydroxylate HIF-1α, allowing VHL to recognize, ubiquitinate, and target it for proteasomal degradation. This compound's inhibition of mitochondrial complex I promotes the activity of PHDs even under hypoxia, thus leading to HIF-1α degradation. In VHL-null cells, this critical step of VHL-mediated degradation is absent. Therefore, HIF-1α is constitutively stabilized, regardless of oxygen levels or the action of this compound on mitochondrial respiration.[3][5]
Q4: Does this compound directly interact with HIF-1α or VHL?
A4: No, this compound does not directly interact with HIF-1α or VHL. Its effect is upstream, at the level of mitochondrial complex I.[2][3] By inhibiting this complex, it modulates the cellular oxygen-sensing mechanism that leads to HIF-1α stabilization.
Q5: We see that this compound is effective in other cancer cell lines like H460. What is the key difference compared to RCC4 cells?
A5: The key difference is the VHL status. H460 cells have a functional VHL protein. In these cells, this compound can effectively inhibit mitochondrial complex I and, as a result, promote the VHL-dependent degradation of HIF-1α under hypoxic conditions.[3] RCC4 cells lack this functional VHL, rendering the drug ineffective.
Troubleshooting Guide
Problem: No reduction in HIF-1α levels or downstream target gene expression (e.g., CA9, ANGPTL4, EGLN3) in RCC4 cells treated with this compound.
Root Cause: The RCC4 cell line is VHL-null. The mechanism of action of this compound requires a functional VHL protein to mediate the degradation of HIF-1α.
Solution:
-
Confirm Cell Line VHL Status: Verify the VHL status of your RCC4 cells through Western blot (for VHL protein expression) or sequencing.
-
Use a VHL-proficient Control Cell Line: To confirm the activity of your this compound compound, include a VHL-positive control cell line (e.g., H460 or VHL-reconstituted RCC4 cells) in your experiment. You should observe a dose-dependent decrease in HIF-1α and its target genes in the control cell line under hypoxic conditions.
-
Consider Alternative HIF Inhibitors: For VHL-null cell lines, consider inhibitors that target HIF-1α through VHL-independent mechanisms, such as inhibitors of HIF-1α transcription, translation, or dimerization with ARNT.
Data Presentation
Table 1: Effect of this compound on HIF-1 Target Gene Expression in RCC4 (VHL-null) vs. H460 (VHL-proficient) Cells
| Cell Line | VHL Status | Treatment (Hypoxia) | Target Gene | Fold Change in Expression |
| RCC4 | Null | Vehicle | CA9 | High (constitutive) |
| RCC4 | Null | This compound | CA9 | No significant change[3][6] |
| H460 | Proficient | Vehicle | CA9 | Increased |
| H460 | Proficient | This compound | CA9 | Decreased[3] |
Table 2: Effect of this compound on HIF-1α Protein Levels
| Cell Line | VHL Status | Treatment (Hypoxia) | HIF-1α Protein Level |
| RCC4 | Null | Vehicle | High (constitutive) |
| RCC4 | Null | This compound (100 nM) | No change[3][6] |
| H460 | Proficient | Vehicle | High |
| H460 | Proficient | This compound | Dose-dependent decrease[3] |
Experimental Protocols
1. Western Blot for HIF-1α and VHL
-
Cell Culture and Treatment: Culture RCC4 and H460 cells to 70-80% confluency. Treat with desired concentrations of this compound or vehicle (DMSO) and incubate under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HIF-1α (1:1000), VHL (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
2. Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes
-
Cell Culture and Treatment: Follow the same procedure as for Western blotting.
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., CA9, ANGPTL4, EGLN3) and a housekeeping gene (e.g., β-actin, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Signaling pathways of HIF-1α regulation and the effect of this compound.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Logical relationship explaining this compound ineffectiveness in VHL-null cells.
References
- 1. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I [inis.iaea.org]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mitigating BAY 87-2243 induced toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the HIF-1 inhibitor, BAY 87-2243, in animal models. The information is intended to help mitigate potential toxicities and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1) activation.[1][2] It exerts its effect by inhibiting mitochondrial complex I of the electron transport chain.[2][3] This inhibition reduces oxygen consumption, leading to a decrease in hypoxia-induced HIF-1α protein accumulation and the subsequent expression of HIF-1 target genes.[3][4] Under conditions of glucose depletion, where cells are more reliant on mitochondrial ATP generation, this compound's inhibitory effect on cell proliferation is significantly enhanced.[2][4]
Q2: What are the reported toxicities of this compound in animal models and humans?
A2: In preclinical animal models, such as H460 lung tumor xenografts, this compound has been reported to be well-tolerated at therapeutic doses, showing anti-tumor efficacy without significant body weight loss or other overt signs of toxicity.[3][4][5] However, a Phase I clinical trial with this compound was terminated early due to unexpected toxicities in patients, including fatigue, anorexia, nausea, and recurrent vomiting.[6][7][8] It has been suggested that these adverse effects might be due to off-target activities rather than the direct inhibition of oxidative metabolism.[9]
Q3: How can I mitigate potential toxicity associated with this compound in my animal model?
A3: Based on its mechanism of action, two primary strategies can be explored to mitigate this compound induced toxicity:
-
Ensure adequate glucose availability: Since this compound's cytotoxicity is increased under glucose-depleted conditions, ensuring normal glucose levels in the diet and monitoring for hypoglycemia may help reduce systemic toxicity.[2][4]
-
Antioxidant supplementation: this compound has been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress-induced cell death.[10] Co-administration of an antioxidant, such as Vitamin E, has been demonstrated to rescue melanoma cells from this compound-induced cell death in vitro and could be tested in vivo.[10][11]
Q4: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses reported to be non-toxic. What could be the issue?
A4: This discrepancy could be due to several factors:
-
Animal strain and health status: The background strain, age, and overall health of the animals can influence their susceptibility to drug toxicity.
-
Formulation and vehicle: The formulation of this compound and the vehicle used for administration can impact its solubility, bioavailability, and toxicity profile. A common formulation is a solution of ethanol, solutol, and water.[3][4]
-
Diet and metabolic status: As mentioned, glucose availability is a critical factor. The specific diet of the animals could influence their metabolic state and sensitivity to a mitochondrial complex I inhibitor.
-
Off-target effects: The toxicities observed in the clinical trial suggest potential off-target effects that may manifest differently across species.[9]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity
| Potential Cause | Troubleshooting Step |
| Dosage Miscalculation | Double-check all calculations for dose preparation and administration volume. |
| High Drug Exposure | Consider reducing the dose or the frequency of administration. |
| Metabolic Stress | Ensure animals have ad libitum access to food and water to maintain normal glucose levels. Consider supplementing the diet with a readily available carbohydrate source. |
| Oxidative Stress | In a pilot study, test the co-administration of an antioxidant like N-acetylcysteine or Vitamin E to see if it alleviates the toxicity. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components. |
Issue 2: Inconsistent Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | Perform a dose-response study to determine the optimal therapeutic dose for your specific tumor model and animal strain. |
| Drug Formulation/Stability | Prepare fresh formulations of this compound for each administration. Ensure the compound is fully dissolved. A stock solution in DMSO is often used for in vitro studies, while an ethanol/solutol/water mixture is used for in vivo gavage.[3] |
| Tumor Model Resistance | The tumor's metabolic phenotype can influence its sensitivity to this compound. Tumors that are highly glycolytic may be less sensitive than those reliant on oxidative phosphorylation. |
| Timing of Assessment | Evaluate tumor response at multiple time points to capture the dynamic effects of the treatment. |
Quantitative Data Summary
Table 1: In Vivo Anti-Tumor Efficacy of this compound in H460 Xenograft Model
| Dose (mg/kg, p.o., daily for 21 days) | Tumor Weight Reduction | Effect on HIF-1 Target Gene Expression | Observed Toxicity |
| 0.5 | Dose-dependent reduction | Dose-dependent reduction of CA9, ANGPTL4, and EGLN3 mRNA | No signs of acute toxicity, no body weight loss.[3] |
| 1.0 | Dose-dependent reduction | Dose-dependent reduction of CA9, ANGPTL4, and EGLN3 mRNA | No signs of acute toxicity, no body weight loss.[3] |
| 2.0 | Dose-dependent reduction | Dose-dependent reduction of CA9, ANGPTL4, and EGLN3 mRNA | No signs of acute toxicity, no body weight loss.[3] |
| 4.0 | Dose-dependent reduction | Dose-dependent reduction of CA9, ANGPTL4, and EGLN3 mRNA | No signs of acute toxicity, no body weight loss.[1][3] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol is based on studies conducted with H460 human non-small cell lung cancer xenografts.[3][12]
-
Cell Culture: Culture H460 cells in appropriate growth medium supplemented with 10% FCS.
-
Animal Model: Use female nude mice.
-
Tumor Cell Implantation: Subcutaneously inoculate mice with H460 cells.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., >100 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
This compound Formulation: For in vivo studies, this compound can be formulated in a 1% (v/v) solution of ethanol/solutol/water (10/40/50).[3][4]
-
Administration: Administer this compound or vehicle control once daily by oral gavage for the duration of the study (e.g., 21 days).[3]
-
Monitoring: Monitor animal body weight and tumor volume regularly.
-
Endpoint: At the end of the treatment period, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., qPCR for HIF-1 target genes).
Protocol 2: Assessment of HIF-1 Target Gene Expression
-
Sample Collection: Isolate total RNA from excised tumor tissue.
-
RNA Isolation: Use a standard RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
Real-Time PCR (qPCR): Quantify the mRNA expression levels of HIF-1 target genes (e.g., CA9, ANGPTL4, EGLN3) and a hypoxia-insensitive control gene (e.g., EGLN2).[3]
-
Data Analysis: Normalize the expression of target genes to the control gene and compare the relative expression levels between treated and vehicle control groups.
Visualizations
Caption: Mechanism of action of this compound and potential mitigation strategies.
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
References
- 1. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EVT‐701 is a novel selective and safe mitochondrial complex 1 inhibitor with potent anti‐tumor activity in models of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting BAY 87-2243 Results with Hypoxia Mimetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAY 87-2243 in conjunction with hypoxia mimetics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1) signaling.[1] It functions by inhibiting mitochondrial complex I, which reduces oxygen consumption and subsequently suppresses hypoxia-induced HIF-1α and HIF-2α protein accumulation.[2][3] This leads to the downregulation of HIF target genes.[2][3]
Q2: How do hypoxia mimetics like Dimethyloxalylglycine (DMOG) and Cobalt Chloride (CoCl2) work?
Hypoxia mimetics chemically simulate a hypoxic state by stabilizing HIF-1α, even under normoxic conditions.[4]
-
DMOG and CoCl2 inhibit prolyl hydroxylase domain (PHD) enzymes.[5]
-
PHDs normally hydroxylate HIF-1α, targeting it for degradation by the von Hippel-Lindau (VHL) protein complex.[3][6]
-
By inhibiting PHDs, these agents prevent HIF-1α degradation, leading to its accumulation and the activation of hypoxic signaling pathways.[4][5]
Q3: Why does this compound not inhibit HIF-1α stabilization induced by hypoxia mimetics?
This compound's mechanism is dependent on the cellular response to actual low oxygen levels. It reduces HIF-1α levels by inhibiting mitochondrial oxygen consumption.[2][3] In contrast, hypoxia mimetics directly inhibit the PHD enzymes responsible for HIF-1α degradation.[2][3][6][7][8][9] Therefore, this compound does not counteract the artificial stabilization of HIF-1α caused by agents like CoCl2 or desferrioxamine.[2][3][6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Results: this compound does not reduce HIF-1α levels in my experiment. | You are using a hypoxia mimetic (e.g., CoCl2, DMOG) to induce HIF-1α. | This compound is not expected to inhibit HIF-1α stabilization by hypoxia mimetics. Use a true hypoxic environment (e.g., a hypoxia chamber with 1% O2) to observe the inhibitory effect of this compound.[2][3][6][7][8][9] |
| The cell line used is insensitive or has a mutated HIF pathway. | Use a responsive cell line such as H460 or HCT-116.[2][3] Consider using a cell line with a known intact HIF signaling pathway. | |
| Incorrect concentration of this compound was used. | The effective concentration of this compound is in the low nanomolar range. Perform a dose-response curve to determine the optimal concentration for your cell line. IC50 values are reported to be around 0.7 nM for HIF-1 reporter activity and 2.0 nM for CA9 protein expression.[1][3] | |
| Inconsistent Results Between Experiments | Variability in the level of hypoxia achieved in the hypoxia chamber. | Ensure your hypoxia chamber is properly calibrated and maintains a stable, low oxygen environment. Use a pimonidazole staining kit to verify and quantify hypoxia in your cell cultures. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency at the time of the experiment, as cell density can affect metabolism and drug response. | |
| High Cell Death Observed with this compound Treatment | Glucose depletion in the culture medium. | This compound can induce cell death under low glucose conditions by inhibiting mitochondrial ATP production.[2][6][7][8] Ensure your culture medium has adequate glucose levels. If studying metabolic effects is intended, carefully control glucose concentrations. |
| Off-target effects at high concentrations. | While this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
Experimental Protocols
Protocol 1: Analysis of HIF-1α Stabilization by Western Blot
-
Cell Seeding: Seed H460 cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Hypoxia Group: Place plates in a hypoxia chamber (1% O2) and treat with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 16 hours.[2][7]
-
Hypoxia Mimetic Group: Treat cells under normoxic conditions with a hypoxia mimetic (e.g., 100 µM CoCl2) with or without this compound for 16 hours.[10]
-
Control Groups: Include normoxic and hypoxic vehicle-treated controls.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: HIF-1 Reporter Gene Assay
-
Cell Transfection: Stably transfect HCT-116 cells with a luciferase reporter plasmid containing multiple copies of a Hypoxia Response Element (HRE) from the VEGF promoter.[2][3]
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations and place them in a hypoxia chamber (1% O2) for another 24 hours.[2]
-
Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the luciferase activity against the log of the this compound concentration.
Quantitative Data Summary
| Parameter | This compound | Reference |
| HIF-1 Reporter Gene Activity (HCT-116 cells) | IC50: ~0.7 nM | [3] |
| CA9 Protein Expression (HCT-116 cells) | IC50: ~2.0 nM | [3] |
| HIF-1α Protein Accumulation (H460 cells, 1% O2) | Dose-dependent inhibition | [2][7] |
| HIF-2α Protein Accumulation (H460 cells, 1% O2) | Dose-dependent inhibition | [2][7] |
| HIF-1α Protein Accumulation (H460 cells, with Desferrioxamine or CoCl2) | No effect | [2][3][6][7][8][9] |
| Cell Proliferation (Standard Conditions) | No inhibition | [2][6][7][8] |
| Cell Proliferation (Glucose Depletion) | Inhibition in the nanomolar range | [2][6][7][8] |
Signaling Pathways and Workflows
Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia.
Caption: Mechanism of Action of this compound vs. Hypoxia Mimetics.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Mimetic CoCl2 Agent Enhances Pro-Angiogenic Activities in Ovine Amniotic Epithelial Cells-Derived Conditioned Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cobalt chloride compromises transepithelial barrier properties of CaCo-2 BBe human gastrointestinal epithelial cell layers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Adjusting BAY 87-2243 experimental design for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BAY 87-2243, a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of hypoxia-induced gene activation.[1] It functions by inhibiting mitochondrial complex I of the electron transport chain.[2][3][4][5][6] This inhibition reduces oxygen consumption, leading to a decrease in the stabilization of HIF-1α and HIF-2α proteins under hypoxic conditions.[2][4] Consequently, the transcription of HIF-1 target genes, which are crucial for tumor progression and adaptation to hypoxia, is suppressed.[2][7] The antitumor activity of this compound is linked to this inhibition of mitochondrial function.[1][2][8]
Q2: In which cell lines is this compound effective?
A2: this compound has shown efficacy in a variety of cancer cell lines, particularly those reliant on oxidative phosphorylation. Its effects have been demonstrated in non-small cell lung cancer (H460), colon carcinoma (HCT-116), prostate cancer (PC3), and various melanoma cell lines.[1][2][9][10] However, its effectiveness can be cell line-dependent, influenced by the metabolic phenotype of the cells.
Q3: How should I prepare and store this compound?
A3: For in vitro studies, this compound is typically prepared as a 10 mmol/L stock solution in dimethyl sulfoxide (DMSO).[2] This stock solution can be stored at -20°C for several months.[1] For in vivo studies, it has been formulated in a solution of 1% (v/v) ethanol/solutol/water (10/40/50%).[8] Due to its limited solubility, it may be necessary to warm the stock solution at 37°C for 10 minutes or use an ultrasonic bath to ensure it is fully dissolved.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on my cell line.
This issue can arise from several factors related to the experimental conditions or the specific characteristics of your cell line.
-
Solution 1: Verify Hypoxic Conditions. The primary mechanism of this compound is to inhibit the hypoxia-induced stabilization of HIF-1α.[2] Ensure that your experimental setup achieves a sufficiently low oxygen level (e.g., 1% O2) to induce HIF-1α expression in your control cells.[2]
-
Solution 2: Assess the Metabolic State of Your Cells. The efficacy of this compound is significantly enhanced in cells that rely on oxidative phosphorylation for energy production.[2][5][6][8] If your cells are highly glycolytic, the effect of inhibiting mitochondrial complex I may be less pronounced. Consider culturing your cells in a medium with galactose or low glucose instead of high glucose to force a shift towards oxidative phosphorylation.[2]
-
Solution 3: Check for VHL and PHD Activity. this compound's mechanism is dependent on the activity of the Von Hippel-Lindau (VHL) protein and prolyl hydroxylases (PHDs). In cell lines lacking functional VHL, such as RCC4, or in the presence of a PHD inhibitor, this compound is inactive.[2][4][5][6][7]
-
Solution 4: Optimize Drug Concentration and Incubation Time. The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Incubation times of 16-48 hours have been reported to be effective.[2][8]
Problem 2: I am observing high variability in my results.
High variability can be due to inconsistencies in experimental procedures.
-
Solution 1: Ensure Complete Dissolution of this compound. As mentioned, this compound has limited solubility.[1] Incomplete dissolution can lead to inconsistent concentrations in your experiments. Always ensure the compound is fully dissolved in your stock solution before diluting it in your culture medium.
-
Solution 2: Maintain Consistent Cell Culture Conditions. Factors such as cell density, passage number, and media composition can influence the metabolic state of your cells and their response to this compound. Standardize these parameters across your experiments.
-
Solution 3: Use Appropriate Controls. Always include vehicle-treated (e.g., DMSO) controls under both normoxic and hypoxic conditions to accurately assess the specific effects of this compound.
Quantitative Data
The following table summarizes the reported IC50 values and effective concentrations of this compound in various cell lines.
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| HCT-116 | HRE-dependent luciferase expression | ~0.7 nM | [1][2][11] |
| HCT-116 | CA9 protein expression | ~2.0 nM | [2][3][11] |
| H460 | Cell proliferation (in galactose medium) | ~3 nM | [2] |
| PC3 | Mitochondrial oxygen consumption | ~10 nM | [2][11] |
| Melanoma Cells | Cell Viability | Low nanomolar range | [9] |
Experimental Protocols
1. Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Seed 2,000 cells per well in a 96-well plate in the appropriate growth medium containing 10% FCS.[2][8]
-
Add various concentrations of this compound to the wells. Include a DMSO-only control.
-
Incubate the plates for an additional 48 hours under either normoxic or hypoxic conditions.[2][8]
-
Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2][8]
2. Western Blot for HIF-1α Protein Levels
This protocol is used to measure the effect of this compound on HIF-1α protein accumulation.
-
Culture cells (e.g., H460) to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 16 hours under hypoxic (1% O2) conditions.[2]
-
Harvest the cells and prepare whole-cell extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use an antibody against a housekeeping protein, such as β-actin, as a loading control.[2]
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
3. Real-Time PCR (RT-PCR) for HIF-1 Target Gene Expression
This protocol is used to quantify the effect of this compound on the expression of HIF-1 target genes.
-
Culture cells (e.g., H460) and treat them with various concentrations of this compound or DMSO for 16 hours under hypoxic (1% O2) conditions.[2]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using primers specific for HIF-1 target genes (e.g., CA9, ADM, ANGPTL4) and a housekeeping gene (e.g., EGLN2).[2]
-
Analyze the data to determine the relative changes in gene expression.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I [inis.iaea.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with BAY 87-2243
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BAY 87-2243. The information is tailored for scientists and professionals in drug development to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent inhibition of my hypoxia-inducible reporter assay with this compound?
A1: Inconsistent results with hypoxia-inducible reporter assays can stem from several factors related to the experimental setup and the mechanism of action of this compound.
-
Cellular Context is Crucial: this compound's inhibitory effect on Hypoxia-Inducible Factor (HIF) is dependent on an intact von Hippel-Lindau (VHL) and prolyl hydroxylase (PHD) pathway. The compound is ineffective in cell lines with mutated or absent VHL, such as RCC4 cells, because it acts upstream of VHL-mediated degradation of HIF-1α.[1][2][3] Ensure your cell line has a functional VHL protein.
-
True Hypoxia vs. Hypoxia Mimetics: this compound is a potent inhibitor of HIF-1α accumulation under genuine hypoxic conditions (low oxygen).[1] However, it does not inhibit HIF-1α stabilization induced by hypoxia mimetics like desferrioxamine or cobalt chloride.[1] If you are using chemical inducers of HIF-1α, this compound will not be effective.
-
Metabolic State of Cells: The activity of this compound is linked to cellular metabolism. Its anti-proliferative effects are significantly more pronounced in cells cultured under glucose-depleted conditions, where they are more reliant on mitochondrial respiration.[1][3] Variations in cell culture media, particularly glucose concentration, can lead to inconsistent results.
Q2: I'm not seeing the expected cytotoxic or anti-proliferative effects of this compound. What could be the reason?
A2: The cytotoxic effects of this compound are highly dependent on the metabolic state of the cancer cells.
-
Glucose Availability: Under standard cell culture conditions with high glucose, this compound may not show significant inhibition of cell proliferation.[1][3] Its cytotoxic effects are prominent under glucose depletion, which forces cells to rely on mitochondrial ATP generation.[1][3] Consider assessing cytotoxicity in media with reduced glucose or by replacing glucose with galactose to promote oxidative phosphorylation.
-
Mitochondrial Function: this compound inhibits mitochondrial complex I.[1][3][4] Cells with pre-existing mitochondrial defects or those that are highly glycolytic even in the presence of oxygen (the Warburg effect) may show a different sensitivity profile.
Q3: I am having trouble dissolving this compound. What are the recommended solvents and storage conditions?
A3: Proper solubilization and storage are critical for the activity of this compound.
-
Solubility: this compound is soluble in DMSO and ethanol.[4][5][6] For in vitro studies, a common practice is to prepare a 10 mmol/L stock solution in DMSO.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.[4] For in vivo studies, a formulation in a solution of ethanol, solutol, and water has been used.[7]
-
Storage: Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[8] The powder form is stable for at least four years when stored at -20°C.[6]
Q4: My in vivo xenograft study is not showing tumor growth inhibition with this compound. What are some potential issues?
A4: Several factors can influence the outcome of in vivo studies.
-
Dosing and Administration: Ensure the correct dosage and route of administration are being used. Oral gavage has been shown to be effective in H460 lung tumor xenograft models.[1][8]
-
Tumor Model: The choice of xenograft model is critical. As with in vitro studies, the VHL status of the tumor cells will impact efficacy. The compound has demonstrated efficacy in models such as H460 non-small cell lung cancer and BRAF mutant melanoma xenografts.[1][9][10]
-
Tumor Microenvironment: The level of hypoxia within the tumor can influence the drug's effect. The efficacy of this compound is linked to its ability to inhibit HIF-1 in hypoxic regions.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| HIF-1 Reporter Gene Activity | HCT116 | ~0.7 nM | [4][8] |
| CA9 Protein Expression | HCT116 | ~2 nM | [4][8] |
| Mitochondrial Oxygen Consumption | - | ~10 nM | [8] |
| Cell Proliferation (Glucose Depletion) | H460 | ~3 nM | [11] |
Table 2: In Vivo Efficacy of this compound in H460 Xenograft Model
| Dosage (Oral Gavage) | Duration | Outcome | Reference |
| 0.5, 1.0, 2.0, 4.0 mg/kg (daily) | 21 days | Dose-dependent reduction in tumor weight | [1][8] |
| 4.0 mg/kg (daily) | 21 days | Reduction in HIF-1α protein and HIF-1 target gene expression | [4] |
Experimental Protocols
Protocol 1: In Vitro HIF-1α and HIF-2α Western Blotting
-
Cell Seeding: Plate H460 cells in appropriate culture dishes.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM).
-
Hypoxia Induction: Place the cells in a hypoxic chamber (1% O2) for 16 hours. A normoxic control plate should be maintained in a standard incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay under Glucose Depletion
-
Cell Seeding: Seed cells (e.g., H460) in 96-well plates at a density of 2,000 cells per well.[4]
-
Culture Media: Culture the cells in standard growth medium containing 10% FCS for 24 hours.
-
Treatment and Metabolic Stress:
-
Prepare two sets of media: one with standard glucose (e.g., 10 mM) and one where glucose is replaced with galactose (e.g., 10 mM) to induce reliance on oxidative phosphorylation.
-
Add varying concentrations of this compound to both sets of media.
-
Replace the media in the 96-well plates with the treatment media.
-
-
Incubation: Incubate the plates for an additional 48 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[4]
Visualizations
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound Datasheet [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound = 98 HPLC 1227158-85-1 [sigmaaldrich.com]
Navigating BAY 87-2243: A Technical Guide to IC50 Variations and Experimental Best Practices
For researchers, scientists, and drug development professionals, understanding the nuances of experimental variables is paramount to achieving reproducible and accurate results. This technical support center provides a comprehensive guide to the half-maximal inhibitory concentration (IC50) of BAY 87-2243, a potent inhibitor of mitochondrial complex I, across various cancer cell lines. Here, we address common questions, provide detailed experimental protocols, and offer troubleshooting advice to navigate the complexities of in vitro testing.
This compound is a selective inhibitor of mitochondrial complex I, which leads to the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) stabilization under hypoxic conditions.[1][2][3] Its cytotoxic effects are particularly pronounced in environments with limited glucose, forcing cells to rely on mitochondrial respiration for energy.[1][2] This guide will help you understand the factors that can lead to variations in its IC50 values and how to design robust experiments.
This compound IC50 Values Across Different Cancer Cell Lines
The IC50 of this compound can vary significantly depending on the cell line and the experimental conditions. Below is a summary of reported IC50 values to aid in experimental design and data interpretation.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Key Experimental Conditions | Reference |
| HCT-116 | Colon Carcinoma | ~0.7 | Luciferase Reporter Assay (HRE-dependent) | 24h, 1% O2 | [1][4][5] |
| HCT-116 | Colon Carcinoma | ~2.0 | CA9 Protein Expression | 24h, 1% O2 | [1][4][5] |
| H460 | Non-Small Cell Lung Cancer | ~3 (in galactose/lactate) | CellTiter-Glo | 48h, glucose-depleted medium | [1] |
| H460 | Non-Small Cell Lung Cancer | >10,000 (in glucose) | CellTiter-Glo | 48h, 10 mM glucose | [1] |
| PC-3 | Prostate Cancer | ~10 | Mitochondrial Oxygen Consumption | Isolated mitochondria | [1][4] |
| SKOV3 | Ovarian Cancer | 115 | Cell Proliferation Assay | 72h | [6] |
| B16-F10 | Melanoma (Murine) | 7,000 | Cell Proliferation Assay | 72h | [6] |
| G-361 | Melanoma (Human) | Not specified (one-digit nM range) | Cell Viability Assay | 72h | |
| SK-MEL-28 | Melanoma (Human) | Not specified (one-digit nM range) | Cell Viability Assay | 72h |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the determination of this compound IC50 values.
Q1: Why do I observe a much higher IC50 value for this compound in my experiments compared to published data?
A1: The most critical factor influencing the cytotoxic potency of this compound is the cellular metabolic state, specifically the availability of glucose.
-
High Glucose Concentration: In the presence of high glucose, many cancer cells can rely on glycolysis for ATP production, bypassing their dependence on mitochondrial oxidative phosphorylation. Since this compound targets mitochondrial complex I, its inhibitory effect on cell proliferation will be significantly diminished in high-glucose conditions. For instance, in H460 cells, the IC50 was found to be greater than 10 µM in media containing 10 mM glucose, but dropped to the low nanomolar range when glucose was replaced with galactose or lactate, forcing reliance on mitochondria.[1]
-
Troubleshooting:
-
Check your culture medium's glucose concentration. Standard media like DMEM can have high glucose levels (25 mM).
-
Consider using a medium with physiological glucose levels (5-10 mM) or a glucose-free medium supplemented with galactose or lactate to enhance cellular dependence on oxidative phosphorylation.
-
Q2: My dose-response curve is not sigmoidal. What could be the reason?
A2: A non-sigmoidal dose-response curve can be indicative of several issues:
-
Compound Solubility: this compound has low aqueous solubility.[2] If the compound precipitates at higher concentrations, it will lead to a plateau in the dose-response curve that is not related to its biological activity.
-
Troubleshooting: Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in your assay is consistent and low (typically <0.5%) across all wells to avoid solvent-induced toxicity. Visually inspect your assay plates for any signs of precipitation.
-
-
Assay Window: The range of concentrations tested might not be appropriate to capture the full sigmoidal curve.
-
Troubleshooting: Perform a preliminary experiment with a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the effective range for your specific cell line and conditions.
-
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome. High cell densities might require higher drug concentrations to achieve the same level of inhibition.
-
Troubleshooting: Optimize your cell seeding density to ensure cells are in the exponential growth phase throughout the experiment and that the assay readout is within the linear range of the detection instrument.
-
Q3: Can I use an MTT assay to determine the IC50 of this compound?
A3: While MTT assays are commonly used for viability, they measure mitochondrial reductase activity. Since this compound directly inhibits mitochondrial function, an MTT assay might yield confounding results. The reduction in MTT to formazan could be inhibited by the drug's mechanism of action, not necessarily reflecting a direct decrease in cell viability.
-
Recommendation: Assays that measure ATP levels (e.g., CellTiter-Glo) or rely on membrane integrity (e.g., trypan blue exclusion, propidium iodide staining) or total protein content (e.g., crystal violet) are more suitable alternatives for assessing the cytotoxicity of mitochondrial inhibitors like this compound.
Experimental Protocols
Detailed Protocol for IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound.
1. Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (consider glucose concentration)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
White, flat-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Seed 2,000-5,000 cells per well in 100 µL of culture medium into a 96-well white, flat-bottom plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a 10-point dose-response curve with 3-fold serial dilutions starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
3. Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to fit a sigmoidal dose-response curve and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.
Visualizing the Mechanism and Workflow
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Workflow for IC50 determination.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Enhancing BAY 87-2243 Efficacy with Glucose Deprivation
Welcome to the technical support center for researchers investigating the synergistic effects of BAY 87-2243 and glucose deprivation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of mitochondrial complex I in the electron transport chain.[1][2][3] This inhibition blocks the transfer of electrons, leading to a decrease in mitochondrial respiration and ATP production.[4][5] An important consequence of this action is the suppression of hypoxia-inducible factor-1 alpha (HIF-1α) protein accumulation under hypoxic conditions.[1][3][6][7]
Q2: Why is the efficacy of this compound enhanced under glucose deprivation?
A2: Cancer cells often rely on glycolysis for energy, a process known as the Warburg effect.[8] When glucose is readily available, they can bypass their reliance on mitochondrial oxidative phosphorylation (OXPHOS). However, under glucose-deprived conditions, cancer cells are forced to depend on OXPHOS for ATP generation.[3][7] By inhibiting mitochondrial complex I, this compound effectively shuts down this primary energy source in glucose-starved cells, leading to a significant increase in cytotoxicity.[1][2][3][7]
Q3: What are the expected downstream cellular effects of treating cancer cells with this compound under glucose deprivation?
A3: The combined treatment is expected to induce a cellular energy crisis, characterized by:
-
Decreased ATP levels: Inhibition of mitochondrial respiration leads to a sharp drop in cellular ATP.[4][9]
-
Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the generation of superoxide radicals and other ROS.[3][4]
-
Activation of AMP-activated protein kinase (AMPK): As a sensor of cellular energy status, AMPK is activated in response to low ATP levels.[4][9]
-
Induction of cell death: The combination of energy depletion and oxidative stress ultimately leads to cancer cell death.[3][4]
Q4: What is a suitable concentration range for this compound in cell culture experiments?
A4: this compound is highly potent, with IC50 values for HIF-1 reporter gene activity and CA9 protein expression in the low nanomolar range (~0.7 nM and ~2 nM, respectively).[1][10][11] For cell viability assays, effective concentrations are often in the low nanomolar range as well, though the exact IC50 will vary depending on the cell line and glucose conditions.[3][12] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[1] For in vitro studies, it is typically prepared as a 10 mmol/L stock solution in DMSO.[6] It is important to use fresh, moisture-free DMSO, as moisture can reduce solubility.[1] Stock solutions can be stored at -20°C for several months.[13] The compound is insoluble in water.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| I am not observing a significant increase in cell death with this compound under low glucose conditions. | 1. Inappropriate glucose concentration: The "low glucose" condition may not be stringent enough to force reliance on OXPHOS. 2. Cell line characteristics: Some cell lines may be inherently more resistant to mitochondrial inhibitors or have alternative metabolic pathways. 3. Incorrect drug concentration: The concentration of this compound may be too low. 4. Issues with drug stability or solubility: The compound may have degraded or precipitated out of solution. | 1. Optimize glucose concentration: Test a range of low glucose concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM) or switch to a galactose-containing medium, which forces cells to use oxidative phosphorylation.[2] 2. Characterize your cell line: Use a Seahorse XF Analyzer to determine the metabolic phenotype (glycolytic vs. oxidative) of your cells. 3. Perform a dose-response experiment: Titrate this compound across a range of concentrations under both high and low glucose conditions to determine the optimal dose. 4. Ensure proper handling: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] Before use, gently warm the stock solution and sonicate if necessary to ensure it is fully dissolved.[1] |
| My ATP levels are not decreasing as expected after treatment. | 1. Assay timing: The measurement may be taken too early or too late. 2. Insufficient inhibition: The concentration of this compound may not be high enough to fully inhibit Complex I. 3. Compensatory glycolysis: In the presence of glucose, cells may be upregulating glycolysis to compensate for the loss of mitochondrial ATP production. | 1. Perform a time-course experiment: Measure ATP levels at multiple time points after treatment (e.g., 4, 8, 12, 24 hours). 2. Increase this compound concentration: Refer to your dose-response curve to select a concentration that should elicit a strong effect. 3. Ensure glucose deprivation: Conduct the experiment in glucose-free or very low glucose medium to block the glycolytic escape pathway. |
| I am not detecting an increase in Reactive Oxygen Species (ROS). | 1. Insensitive ROS probe: The chosen fluorescent probe may not be optimal for detecting mitochondrial superoxide. 2. Antioxidant effects of media components: Components in the cell culture medium may be scavenging the ROS. 3. Cell line's antioxidant capacity: The cells may have a high endogenous antioxidant capacity that quenches the increased ROS. | 1. Use a mitochondria-specific ROS indicator: Employ a probe like MitoSOX Red, which specifically detects mitochondrial superoxide.[3] 2. Use phenol red-free medium: Phenol red can interfere with fluorescence-based assays. Conduct the final incubation with the ROS probe in phenol red-free medium.[3] 3. Measure at earlier time points: ROS production can be an early event. Try measuring ROS levels shortly after adding this compound. |
| Unexpected off-target effects are observed. | 1. High drug concentration: Very high concentrations of any compound can lead to off-target effects. 2. Cell line-specific responses: The observed effect may be specific to the genetic or metabolic background of the cell line. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired on-target effect (e.g., HIF-1α inhibition, decreased oxygen consumption). 2. Validate findings in multiple cell lines: Confirm your results in a panel of cell lines with different characteristics. 3. Include appropriate controls: Use a known, structurally different mitochondrial complex I inhibitor (e.g., rotenone) to see if it phenocopies the effects of this compound.[2] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| HIF-1 Reporter Gene Activity | HCT116 | ~0.7 nM | [1][10][11] |
| CA9 Protein Expression | HCT116 | ~2 nM | [1][10][11] |
| Mitochondrial Oxygen Consumption | - | ~10 nM | [10][11] |
| Cell Viability (72h) | G-361 (BRAF V600E) | ~1.5 nM | [3] |
| Cell Viability (72h) | SK-MEL-5 (BRAF V600E) | ~2.0 nM | [3] |
| Cell Viability (72h) | SK-MEL-28 (BRAF V600E) | ~1.0 nM | [3] |
| Cell Viability (72h) | A-375 (BRAF V600E) | ~1.8 nM | [3] |
| Cell Viability (72h) | SK-MEL-2 (BRAF WT) | ~3.0 nM | [3] |
| Cell Viability (72h) | IPC-298 (BRAF WT) | ~2.5 nM | [3] |
Table 2: In Vivo Efficacy of this compound in H460 Lung Tumor Xenograft Model
| Treatment Group (Oral Gavage, 21 days) | Outcome | Reference |
| Vehicle | - | [10] |
| This compound (0.5 mg/kg) | Dose-dependent reduction in tumor weight | [10] |
| This compound (1.0 mg/kg) | Dose-dependent reduction in tumor weight | [10] |
| This compound (2.0 mg/kg) | Dose-dependent reduction in tumor weight | [10] |
| This compound (4.0 mg/kg) | Dose-dependent reduction in tumor weight and HIF-1 target gene expression | [1][13] |
Experimental Protocols
1. Cell Viability Assay under Glucose Deprivation
This protocol is adapted for assessing the cytotoxicity of this compound in varying glucose conditions.
-
Cell Seeding: Seed cells (e.g., 2,000 cells/well) in a 96-well plate in their standard growth medium and allow them to attach for 24 hours.[1]
-
Media Change: Aspirate the standard medium and replace it with experimental media containing either high glucose (e.g., 25 mM) or low glucose (e.g., 5 mM or less).
-
Treatment: Add various concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of viability.[1]
2. Measurement of Cellular ATP Levels
This protocol outlines the direct measurement of cellular ATP following treatment.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound and/or glucose deprivation as described above.
-
Assay Preparation: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add an equal volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure luminescence using a plate reader. ATP levels can be normalized to cell number or protein concentration from a parallel plate.
3. Measurement of Reactive Oxygen Species (ROS)
This protocol is for measuring cytosolic and mitochondrial ROS using fluorescent probes.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound under desired glucose conditions for 16 hours.[3]
-
Probe Incubation: Remove the treatment medium and incubate the cells with phenol-red-free medium containing either a cytosolic ROS probe (e.g., CM-H2DCFDA) or a mitochondrial superoxide probe (e.g., MitoSOX™ Red) for 30 minutes at 37°C.[3]
-
Cell Harvesting: Wash the cells with PBS, then trypsinize and resuspend them in PBS.[3]
-
Flow Cytometry: Immediately analyze the fluorescence intensity of the cell suspension using a flow cytometer.[3]
4. Seahorse XF Analyzer Metabolic Flux Assay
This protocol provides a general workflow for assessing changes in cellular metabolism.
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with the desired substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Instrument Setup: Calibrate the Seahorse XF96 analyzer. Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.[9]
-
Data Acquisition: Place the cell culture plate into the Seahorse XF96 analyzer and initiate the assay protocol to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Synergy of this compound and glucose deprivation.
Caption: General experimental workflow diagram.
References
- 1. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Datasheet [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of BAY 87-2243 and IACS-010759 for Mitochondrial Complex I Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Mitochondrial Complex I Inhibitors
In the landscape of cancer metabolism research, the targeting of mitochondrial oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. Mitochondrial Complex I, the first and largest enzyme of the electron transport chain, is a critical hub for cellular energy production and its inhibition can selectively trigger cancer cell death. Among the small molecule inhibitors of Complex I, BAY 87-2243 and IACS-010759 have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Differences and Similarities
| Feature | This compound | IACS-010759 |
| Primary Target | Mitochondrial Complex I | Mitochondrial Complex I |
| Downstream Effect | Inhibition of HIF-1α stabilization under hypoxia | Broad inhibition of OXPHOS-dependent processes |
| Potency | High (nanomolar range) | High (nanomolar range) |
| Clinical Development | Phase I trials terminated due to toxicity | Phase I trials terminated due to a narrow therapeutic index and toxicity |
| Noteworthy Characteristic | Initially identified as a HIF-1 inhibitor | A derivative of this compound with high potency |
Quantitative Data Summary
The following tables summarize the reported in vitro potency and efficacy of this compound and IACS-010759 across various experimental readouts.
Table 1: In Vitro Potency (IC50 Values)
| Assay | Cell Line/System | This compound | IACS-010759 |
| HIF-1 Reporter Gene Activity | HCT-116 | ~0.7 nM[1][2][3][4] | Not Reported |
| CA9 Protein Expression (HIF-1 target) | HCT-116 | ~2.0 nM[1][2][3][4] | Not Reported |
| Mitochondrial Oxygen Consumption | Isolated PC3 mitochondria | ~10 nM[1][3][4] | Not Reported |
| Cell Proliferation (Galactose medium) | H460 | ~3 nM[1] | 1.4 nM[5] |
| Oxygen Consumption Rate (OCR) | Various tumor cell lines | Not explicitly reported in a comparative context | 2.1 - 7.9 nM[6] |
| Cell Viability | BRAF mutant melanoma cells | IC50 values in the low nanomolar range[7] | Not Reported |
Table 2: In Vivo Efficacy and Observations
| Parameter | This compound | IACS-010759 |
| Tumor Model | H460 lung cancer xenograft, BRAF mutant melanoma xenografts | Brain cancer and acute myeloid leukemia (AML) models, PGD-null subcutaneous xenografts |
| Administration Route | Oral gavage[1][8] | Oral |
| Efficacy | Dose-dependent tumor weight reduction[1][8], Reduced HIF-1α and target gene expression[1][8] | Potent inhibition of tumor growth, extended survival |
| Reported Toxicity in Preclinical Models | No significant body weight loss or signs of acute toxicity at effective doses[1][2] | Well-tolerated at efficacious doses in preclinical models with no observed neurotoxicity. Minimal bodyweight loss.[5] |
| Clinical Trial Outcome | Phase I trial halted due to side effects including fatigue, anorexia, nausea, and vomiting. | Phase I trials discontinued due to a narrow therapeutic index and dose-limiting toxicities, including elevated blood lactate and neurotoxicity.[9][10] |
Mechanism of Action and Signaling Pathways
Both this compound and IACS-010759 exert their primary effect by inhibiting Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in oxidative phosphorylation and ATP production. Consequently, cells become more reliant on glycolysis for their energy needs. A key downstream effect of Complex I inhibition is the suppression of hypoxia-inducible factor-1α (HIF-1α) stabilization under hypoxic conditions.[1] This occurs because the stabilization of HIF-1α is dependent on mitochondrial function. The inhibition of Complex I by these compounds leads to a series of cellular events including increased reactive oxygen species (ROS) production, depolarization of the mitochondrial membrane, and activation of AMP-activated protein kinase (AMPK).[7][11] In some contexts, this can lead to cell death through mechanisms such as necroptosis and ferroptosis.[12][13]
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the inhibitory effect of this compound or IACS-010759 on mitochondrial respiration.
Materials:
-
Seahorse XF96 or similar Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound or IACS-010759 stock solutions
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for sequential injection:
-
Port A: this compound or IACS-010759 (at desired concentrations) or vehicle control.
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (an uncoupling agent to induce maximal respiration).
-
Port D: Rotenone and Antimycin A (to shut down mitochondrial respiration).
-
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to determine cell viability after treatment with mitochondrial inhibitors.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or IACS-010759 for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of HIF-1α
This protocol details the detection of HIF-1α protein levels by Western blot to confirm the downstream effects of the inhibitors under hypoxic conditions.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or IACS-010759 under normoxic and hypoxic (e.g., 1% O2) conditions. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary HIF-1α antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of HIF-1α protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Concluding Remarks
Both this compound and IACS-010759 are highly potent inhibitors of mitochondrial Complex I with demonstrated anti-tumor activity in preclinical models. While IACS-010759 was developed from this compound and exhibits strong potency, both compounds have faced challenges in clinical development due to toxicity. For researchers, the choice between these two inhibitors may depend on the specific biological question being addressed. This compound has a more established link to the inhibition of HIF-1α signaling, making it a suitable tool for studies focused on the interplay between mitochondrial function and hypoxia. IACS-010759, with its robust and direct inhibition of OXPHOS, is an excellent tool for investigating the broader consequences of mitochondrial energy crisis in cancer cells. The provided experimental protocols offer a starting point for the in-depth characterization of these and other mitochondrial inhibitors. Careful consideration of the experimental context and the potential for off-target effects is crucial for the robust interpretation of findings.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | HIF inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. research.wur.nl [research.wur.nl]
A Comparative Guide: Synergistic Efficacy of BAY 87-2243 and Vemurafenib in BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of the mitochondrial complex I inhibitor, BAY 87-2243, and the BRAF inhibitor, vemurafenib, as single agents versus their combination in the context of BRAF-mutant melanoma. The information presented herein is based on preclinical data and aims to provide an objective overview for research and drug development professionals.
Introduction
BRAF mutations, particularly the V600E mutation, are prevalent in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and driving tumor cell proliferation and survival.[1][2] Vemurafenib, a selective inhibitor of the BRAF V600E kinase, has demonstrated significant clinical efficacy; however, the development of resistance remains a major challenge.[1][2]
Emerging evidence suggests that BRAF inhibitor treatment can induce a metabolic shift in melanoma cells, increasing their dependence on mitochondrial oxidative phosphorylation (OXPHOS).[3] This acquired vulnerability presents a therapeutic opportunity to target mitochondrial function. This compound is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[3][4][5] By disrupting OXPHOS, this compound induces metabolic stress, leading to increased reactive oxygen species (ROS) production and ATP depletion, ultimately triggering cancer cell death.[3][5]
This guide explores the rationale and supporting experimental data for the combination of this compound and vemurafenib to overcome resistance and enhance anti-tumor efficacy in BRAF-mutant melanoma.
Mechanism of Action and Therapeutic Rationale
The combination of this compound and vemurafenib is founded on the principle of exploiting the metabolic reprogramming induced by BRAF inhibition.
-
Vemurafenib: Selectively inhibits the constitutively active BRAF V600E kinase, blocking the downstream MAPK/ERK signaling pathway. This leads to an initial suppression of tumor growth. However, melanoma cells can adapt to this inhibition by upregulating mitochondrial biogenesis and OXPHOS to meet their energy demands, contributing to therapeutic resistance.[3]
-
This compound: As a mitochondrial complex I inhibitor, it directly targets this adaptive metabolic pathway. By blocking the electron transport chain, it prevents ATP production through OXPHOS and induces cytotoxic ROS production.[3][5]
The synergistic effect arises from vemurafenib "priming" the cancer cells to become more reliant on the very pathway that this compound potently inhibits.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and vemurafenib, both as monotherapies and in combination.
In Vitro Efficacy of this compound
This compound demonstrates potent single-agent activity against a panel of human melanoma cell lines, irrespective of their BRAF mutation status.
| Cell Line | BRAF Status | IC50 (nM) of this compound (72h) |
| G-361 | V600E | ~1 |
| SK-MEL-5 | V600E | ~1 |
| SK-MEL-28 | V600E | ~2 |
| A-375 | V600E | ~3 |
| SK-MEL-2 | Wild-Type | ~1 |
| IPC-298 | Wild-Type | ~2 |
| CHL-1 | Wild-Type | ~1 |
| Colo-792 | Wild-Type | ~2 |
| Data adapted from Schöckel et al., Cancer & Metabolism, 2015.[3] |
In Vivo Efficacy in a BRAF V600E Melanoma Xenograft Model
The combination of this compound and vemurafenib shows a significant enhancement in anti-tumor activity in a SK-MEL-28 human melanoma xenograft model in nude mice.[3][6]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Mean Tumor Weight (g) at Day 21 |
| Vehicle | ~1000 | - | ~1.0 |
| This compound (9 mg/kg, qd) | ~600 | 40% | ~0.6 |
| Vemurafenib (20 mg/kg, bid) | ~400 | 60% | ~0.4 |
| Combination | ~150 | 85% | ~0.15 |
| Data are approximations derived from graphical representations in Schöckel et al., Cancer & Metabolism, 2015.[3][6] |
Importantly, the combination treatment did not lead to increased toxicity, as indicated by stable body weights of the treated mice throughout the study.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
-
Cell Seeding: Melanoma cells were seeded in 96-well plates.
-
Drug Treatment: After 24 hours, cells were treated with varying concentrations of this compound or vehicle (DMSO).
-
Incubation: Cells were incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Fluor™ Viability Assay (Promega) according to the manufacturer's protocol. Fluorescence was measured at an excitation of 380 nm and an emission of 520 nm.
-
Data Analysis: IC50 values were calculated from dose-response curves.[3]
Animal Xenograft Model
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: 3 x 10^6 SK-MEL-28 human melanoma cells in 50% Matrigel were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Treatment commenced when tumors reached an average size of approximately 50 mm².
-
Treatment Groups:
-
Vehicle (ethanol/solutol/water = 10:40:50) administered orally (p.o.) once daily.
-
This compound (9 mg/kg) administered p.o. once daily.
-
Vemurafenib (20 mg/kg) administered p.o. twice daily.
-
Combination of this compound and vemurafenib at the above doses and schedules.
-
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors were excised and weighed.[3][6]
Conclusion
The combination of the mitochondrial complex I inhibitor, this compound, and the BRAF inhibitor, vemurafenib, represents a promising therapeutic strategy for BRAF V600E-mutant melanoma. Preclinical data strongly suggest that this combination can lead to a synergistic anti-tumor effect, likely by exploiting the metabolic vulnerabilities induced by BRAF inhibition. The enhanced efficacy without an apparent increase in toxicity highlights the potential of this dual-targeting approach to overcome acquired resistance to BRAF inhibitors. Further investigation, including clinical trials, is warranted to validate these findings in patients.
References
- 1. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validating BAY 87-2243's Potency on HIF Target Genes CA9 and ANGPTL4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY 87-2243's performance in inhibiting the hypoxia-inducible factor (HIF) target genes, Carbonic Anhydrase IX (CA9) and Angiopoietin-like 4 (ANGPTL4), with other alternative HIF inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the HIF signaling pathway.
This compound: A Potent Inhibitor of Hypoxia-Induced Gene Expression
This compound is a highly selective and potent inhibitor of HIF-1. It functions by inhibiting mitochondrial complex I, which in turn suppresses hypoxia-induced HIF-1α accumulation and the subsequent transcription of its target genes. This guide focuses on its validated effects on two key HIF target genes, CA9 and ANGPTL4, which are critically involved in tumor metabolism and angiogenesis, respectively.
Comparative Analysis of HIF Inhibitor Effects on CA9 and ANGPTL4
The following table summarizes the quantitative data on the effects of this compound and other classes of HIF inhibitors on the expression of CA9 and ANGPTL4. This data has been compiled from various studies to provide a comparative overview.
| Inhibitor | Mechanism of Action | Target Gene | Effect | Cell Line/Model | Quantitative Data | Citation(s) |
| This compound | Mitochondrial Complex I Inhibitor | CA9 | Inhibition of protein expression | HCT116luc | IC50: ~2.0 nmol/L | [1][2] |
| CA9 | Inhibition of mRNA expression | H460 | Dose-dependent reduction | [1][3][4] | ||
| ANGPTL4 | Inhibition of mRNA expression | H460 | Dose-dependent reduction | [1][3][4] | ||
| HIF-1 reporter gene | Inhibition of luciferase activity | HCT-116luc | IC50: ~0.7 nmol/L | [2][3] | ||
| Chetomin | Disrupts HIF-1α-p300 interaction | CA9 | Reduced hypoxic expression of mRNA | HT 1080 | Significant reduction with 150 nM | [5] |
| Echinomycin | HIF-1α DNA binding inhibitor | CA9 | Decreased protein levels under hypoxia | SKMEL30 & WM115 | Significant decrease | [6] |
| PT2385 | Selective HIF-2α inhibitor | HIF-2α target genes | Suppression of gene expression | ccRCC cell lines | - | [3] |
| Belzutifan (MK-6482) | Selective HIF-2α inhibitor | HIF-2α driven tumors | Antitumor activity | VHL-associated RCC | - | [7] |
| Roxadustat (FG-4592) | Prolyl Hydroxylase (PHD) Inhibitor | HIF-1α & HIF-2α | Stabilization and activation | - | - | |
| Vadadustat (AKB-6548) | Prolyl Hydroxylase (PHD) Inhibitor | HIF-1α & HIF-2α | Stabilization and activation | - | - |
Note: Quantitative data for the effect of PT2385, Belzutifan, Roxadustat, and Vadadustat on CA9 and ANGPTL4 expression in cancer cell lines was not available in the searched literature. These inhibitors are included to represent different mechanisms of HIF pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Cell Culture and Hypoxia Induction
Human non-small cell lung carcinoma (H460) and human colon cancer (HCT116) cell lines are commonly used. Cells are cultured in appropriate media (e.g., RPMI 1640 or McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics. For hypoxia experiments, cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for the indicated times.[1][3]
Quantification of mRNA Expression by Real-Time PCR
-
RNA Isolation: Total RNA is extracted from cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler (e.g., ABI Prism 7900HT, Applied Biosystems). The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (CA9, ANGPTL4) and a housekeeping gene (e.g., β-actin or EGLN2), and a SYBR Green PCR master mix. The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt).[1][3]
Quantification of Protein Expression by Western Blot
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against CA9, HIF-1α, or a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
HIF-1 Reporter Gene Assay (Luciferase Assay)
-
Cell Transfection: HCT-116 cells are stably transfected with a luciferase reporter plasmid containing multiple copies of a hypoxia-response element (HRE) from the vascular endothelial growth factor (VEGF) promoter.[1][3]
-
Treatment and Hypoxia Induction: Transfected cells are treated with various concentrations of the inhibitor and incubated under normoxic or hypoxic conditions for 24 hours.[1]
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luciferase assay system and a luminometer. The results are often normalized to total protein concentration.[3]
Visualizing the HIF Signaling Pathway and Inhibitor Action
The following diagrams illustrate the HIF-1 signaling pathway and the points of intervention for different classes of HIF inhibitors.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Hypoxia-induced Expression of Carbonic Anhydrase 9 Is Dependent on the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of ANGPTL4 in cancer: A meta-analysis of observational studies and multi-omics investigation | PLOS One [journals.plos.org]
- 6. Belzutifan works steadily in people with VHL-associated tumors | Center for Cancer Research [ccr.cancer.gov]
- 7. The role of ANGPTL4 in cancer: A meta-analysis of observational studies and multi-omics investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIF-1 Inhibition in Combination with Radiotherapy for Cancer Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of the novel hypoxia-inducible factor-1 (HIF-1) inhibitor, BAY 87-2243, with radiotherapy in preclinical xenograft models. Its performance is evaluated against other therapeutic agents targeting the HIF-1 pathway, offering a comprehensive overview of the current landscape for researchers in oncology and drug development.
Introduction to Hypoxia and Cancer Therapy
Tumor hypoxia, a state of low oxygen, is a critical factor contributing to resistance to cancer therapies, including radiotherapy. Hypoxia activates the transcription factor HIF-1, which orchestrates a cellular response that promotes tumor cell survival, angiogenesis, and metabolic adaptation, ultimately diminishing the efficacy of treatment. Consequently, inhibiting the HIF-1 pathway has emerged as a promising strategy to sensitize tumors to radiotherapy.
This compound is a potent and selective inhibitor of mitochondrial complex I, which leads to reduced oxygen consumption and subsequently suppresses hypoxia-induced HIF-1 activity.[1] This guide delves into the preclinical evidence supporting the combination of this compound with radiotherapy and compares it with other HIF-1 targeting agents.
Comparative Efficacy of HIF-1 Inhibitors with Radiotherapy
The following tables summarize the quantitative data from preclinical studies investigating the synergy of various HIF-1 inhibitors with radiotherapy in different xenograft models.
Table 1: this compound in Combination with Radiotherapy
| Xenograft Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | This compound (9 mg/kg, p.o.) daily for 3 days prior to fractionated RT | Significantly reduced TCD50 from 123 Gy to 100 Gy. Marked decrease in nuclear HIF-1α expression and hypoxic fraction. | [1] |
| H460 | Non-Small Cell Lung Cancer | This compound (0.5-4 mg/kg, p.o.) daily | Dose-dependent tumor growth inhibition and suppression of HIF-1α protein and target gene expression. | [2] |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | This compound with a single subcurative radiation dose (8 Gy) | Resulted in tumor regression, which was not observed with single-agent treatment. | [3] |
Table 2: Alternative HIF-1 Inhibitors in Combination with Radiotherapy
| Inhibitor | Xenograft Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| PX-478 | C6, HN5 | Glioma, Head and Neck | 30 mg/kg p.o. for 2 days, concurrent with 8 Gy RT | Markedly enhanced tumor growth delay compared to either treatment alone. | [4][5] |
| Topotecan | U87, GBM Nan1 | Glioblastoma | 3 mg/kg total dose, concomitant with 40 Gy RT (fractionated) | Synergistic interaction, compensating for the detrimental effect of prolonged radiation treatment time. | [6] |
| YC-1 | HeLa/5HREp-ODD-Luc | Cervical Cancer | YC-1 administered after irradiation | Dramatically enhanced the therapeutic effect of radiation and significantly delayed tumor growth. | [7] |
Detailed Experimental Protocols
This compound and Radiotherapy in UT-SCC-5 Xenografts[1]
-
Xenograft Model: Human head and neck squamous cell carcinoma (UT-SCC-5) cells were subcutaneously injected into the right hind leg of nude mice. Tumors were grown to a diameter of 6 mm.
-
Drug Administration: this compound was dissolved in a carrier solution (10% ethanol, 40% Solutol® HS15, 50% sterile distilled water) and administered orally by gavage at a dose of 9 mg/kg body weight.
-
Radiotherapy Protocol: Tumors were locally irradiated with single doses of X-rays. For the TCD50 (tumor control dose 50%) assay, a graded range of single doses was used. Fractionated radiotherapy was also administered.
-
Endpoint Analysis: Local tumor control was evaluated 150 days after irradiation. Tumor samples were also excised for western blot and immunohistological analysis of HIF-1α and pimonidazole hypoxic fraction.
PX-478 and Radiotherapy in C6 and HN5 Xenografts[2][5][6]
-
Xenograft Model: C6 rat glioma cells or HN5 human head and neck cancer cells were implanted subcutaneously in nude mice.
-
Drug Administration: PX-478 was delivered via oral gavage at a dose of 30 mg/kg for two consecutive days.
-
Radiotherapy Protocol: Tumors received a single 8 Gy dose of radiation from a 60Co unit with custom shielding.
-
Endpoint Analysis: Tumor growth was monitored and measured. Immunohistochemical analysis was performed to assess HIF-1 signaling.
Topotecan and Radiotherapy in Glioblastoma Xenografts[7]
-
Xenograft Model: Human high-grade glioma xenograft models U87 and GBM Nan1 were used.
-
Drug Administration: Topotecan was injected 5 minutes before radiation at a total dose of 3 mg/kg.
-
Radiotherapy Protocol: A total radiation dose of 40 Gy was delivered in 5, 10, 20, or 30 fractions over 1, 2, 4, or 6 weeks, respectively.
-
Endpoint Analysis: The efficiency of the combination was evaluated by measuring tumor growth delay (TGD).
Visualizing the Mechanisms and Workflows
To better understand the underlying biological pathways and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in sensitizing tumors to radiotherapy.
References
- 1. Topotecan selectively enhances the radioresponse of human small-cell lung carcinoma and glioblastoma multiforme xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CXCR4 Enhances the Efficacy of Radiotherapy in Metastatic Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfering with Tumor Hypoxia for Radiotherapy Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topotecan can compensate for protracted radiation treatment time effects in high grade glioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment regimen determines whether an HIF-1 inhibitor enhances or inhibits the effect of radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BAY 87-2243 Antitumor Activity: A Comparative Guide
BAY 87-2243 has demonstrated significant antitumor activity across various preclinical cancer models, primarily through its potent and selective inhibition of hypoxia-inducible factor-1 (HIF-1) by targeting mitochondrial complex I. This guide provides a comparative overview of its efficacy, mechanism of action, and experimental validation in different models, alongside a comparison with other relevant inhibitors.
This compound is a small molecule inhibitor that has shown promise in preclinical studies for its ability to suppress tumor growth.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial complex I, which leads to a reduction in oxygen consumption and an increase in reactive oxygen species (ROS), ultimately inhibiting the stabilization of HIF-1α under hypoxic conditions.[1][2] This targeted action on a key pathway in tumor survival and proliferation makes this compound a compound of interest for cancer therapy.
Comparative Antitumor Efficacy of this compound in Preclinical Models
The antitumor activity of this compound has been validated in several in vitro and in vivo models. The following tables summarize the quantitative data from key studies, showcasing its efficacy across different cancer types.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| HCT-116 | Colon Carcinoma | Hypoxia-induced reporter gene activity | ~0.7 nM | [3] |
| HCT-116 | Colon Carcinoma | CA9 protein expression | ~2 nM | [3] |
| H460 | Non-Small Cell Lung Cancer | HIF-1α and HIF-2α protein accumulation | Dose-dependent inhibition | [1][4] |
| H460 | Non-Small Cell Lung Cancer | HIF target gene expression (CA9, ADM, ANGPTL4) | Dose-dependent suppression | [1][4] |
| Multiple Melanoma Lines (BRAF mutant & wild type) | Melanoma | Cell Viability | IC50 in the one-digit nanomolar range | [5] |
| A-375, SK-MEL-28 | Melanoma | Mitochondrial Oxygen Consumption | Dose-dependent reduction | [6] |
In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |
| Nude Mice | H460 Lung Tumor Xenograft | 0.5, 1.0, 2.0, and 4.0 mg/kg, once daily, oral gavage for 21 days | Dose-dependent reduction in tumor weight; Suppression of HIF-1α protein and HIF-1 target genes | [1][3][4] |
| Nude Mice | BRAF Mutant Melanoma Xenografts (G-361, SK-MEL-28, A-375, LOX-IMVI) | 9 mg/kg, once daily, oral gavage | Significant reduction in tumor size and weight | [2][6] |
| Nude Mice | Patient-Derived BRAF Mutant Melanoma Xenografts | 9 mg/kg, once daily, oral gavage | Strong reduction in tumor growth | [5] |
Mechanism of Action: Signaling Pathways and Experimental Workflow
The antitumor effect of this compound is rooted in its ability to disrupt cellular adaptation to hypoxia. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating its activity.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - ProQuest [proquest.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BAY 87-2243 in Patient-Derived Xenograft (PDX) Models: A Guide for Researchers
In the landscape of preclinical cancer research, patient-derived xenograft (PDX) models offer a highly relevant platform for evaluating novel therapeutic agents. This guide provides a comparative analysis of the efficacy of BAY 87-2243, a potent inhibitor of mitochondrial complex I and hypoxia-inducible factor 1α (HIF-1α), against other targeted therapies in various PDX models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in oncology research.
Overview of this compound and Comparator Agents
This compound is a small molecule inhibitor that targets mitochondrial complex I, leading to the suppression of HIF-1α, a key transcription factor in tumor adaptation to hypoxia. This mechanism makes it a promising agent for cancers characterized by hypoxic microenvironments.
For this comparative guide, we will examine the efficacy of this compound alongside two other targeted agents that have been evaluated in PDX models:
-
IACS-10759 : Another potent and selective inhibitor of mitochondrial complex I, offering a direct mechanistic comparison to this compound.
-
Regorafenib : A multi-kinase inhibitor targeting various pathways involved in angiogenesis, oncogenesis, and the tumor microenvironment, representing a different therapeutic strategy.
Efficacy of this compound in PDX Models
This compound has demonstrated significant antitumor activity in several PDX models, particularly in melanoma.
| PDX Model | Cancer Type | Treatment | Efficacy Outcome |
| MEXF 276 | Melanoma | This compound (9 mg/kg, p.o., daily) | Significant reduction in tumor growth.[1][2][3][4][5] |
| MEXF 1732 | Melanoma | This compound (9 mg/kg, p.o., daily) | Strong reduction in tumor growth.[1][2][3][4][5] |
| H460 (Cell line-derived) | Lung Cancer | This compound (0.5, 1.0, 2.0, 4.0 mg/kg, p.o., daily for 21 days) | Dose-dependent reduction in tumor weight.[1][6][7][8] |
Comparative Efficacy of IACS-10759 in TNBC PDX Models
IACS-10759 has been extensively studied in triple-negative breast cancer (TNBC) PDX models, where it has shown the ability to control tumor growth.
| PDX Model | Cancer Type | Treatment | Efficacy Outcome |
| Various TNBC PDX | Triple-Negative Breast Cancer | IACS-10759 (5 mg/kg, p.o., 5 days on/2 days off) | In a screen of 10 TNBC PDX models, 5 models showed stable disease or regression at 28 days. One model, BCX.070, showed drastic regression.[9] Sensitive models were predominantly of the basal-like 1 subtype.[9] |
Comparative Efficacy of Regorafenib in Colorectal Cancer PDX Models
Regorafenib has shown efficacy in delaying tumor growth in various patient-derived colorectal cancer xenografts.
| PDX Model | Cancer Type | Treatment | Efficacy Outcome |
| Co5896 | Colorectal Cancer | Regorafenib (10 mg/kg, p.o., daily for 22 days) | Markedly slowed tumor growth. |
| Co8183 | Colorectal Cancer | Regorafenib monotherapy | Significant delay in tumor growth after extended treatment. |
| Co8469 | Colorectal Cancer | Regorafenib monotherapy | Significant delay in tumor growth after extended treatment. |
| Various Gastric Cancer PDX | Gastric Cancer | Regorafenib (10 mg/kg/day) | 72% to 96% inhibition of tumor growth across eight different models.[10] |
Experimental Protocols
This compound in Melanoma PDX Models (MEXF 276, MEXF 1732)
-
Animal Model : Nude mice.
-
Tumor Implantation : Patient-derived tumor fragments were subcutaneously implanted.
-
Treatment : When tumors reached approximately 50 mm², mice were treated orally (p.o.) by gavage with this compound at a dose of 9 mg/kg, once daily.[2][3]
-
Efficacy Evaluation : Tumor volume was measured regularly to assess tumor growth inhibition.
IACS-10759 in TNBC PDX Models
-
Animal Model : Information on the specific mouse strain was not detailed in the provided search results.
-
Tumor Implantation : Orthotopic implantation of patient-derived TNBC tissue.
-
Treatment : Mice were treated orally with IACS-10759 at a dose of 5 mg/kg on a 5 days on, 2 days off schedule.[9]
-
Efficacy Evaluation : Tumor growth was monitored, with stable disease defined as less than a 20% change from baseline tumor size.[9]
Regorafenib in Colorectal Cancer PDX Models
-
Animal Model : Information on the specific mouse strain was not detailed in the provided search results.
-
Tumor Implantation : Subcutaneous implantation of patient-derived colorectal cancer tissue.
-
Treatment : Mice were treated orally with regorafenib. Dosing regimens varied between studies, with one study using 10 mg/kg daily for 22 days.
-
Efficacy Evaluation : Tumor growth was monitored and compared to vehicle-treated control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General workflow for PDX efficacy studies.
Conclusion
This guide provides a comparative overview of the preclinical efficacy of this compound in patient-derived xenograft models, juxtaposed with data from IACS-10759 and regorafenib. While direct head-to-head comparisons in the same PDX models are limited in the current literature, the available data suggests that this compound is a promising therapeutic agent, particularly for tumors where hypoxia and mitochondrial metabolism play a critical role, such as melanoma. IACS-10759 shows a similar mechanism-based efficacy in TNBC models. In contrast, regorafenib demonstrates broad anti-tumor effects in colorectal and gastric cancer PDX models through its multi-kinase inhibitory action.
Researchers are encouraged to consider the specific molecular characteristics of their tumor models of interest when selecting a therapeutic agent for preclinical evaluation. The detailed protocols and comparative data presented here serve as a valuable resource for designing future studies and advancing the development of novel cancer therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Oxidative Phosphorylation Is a Metabolic Vulnerability in Chemotherapy-Resistant Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BAY 87-2243 for Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY 87-2243, a potent inhibitor of mitochondrial complex I, with other well-known inhibitors, Rotenone and Metformin. The focus of this guide is to objectively assess the specificity of this compound for its primary target, offering a clear perspective on its potential advantages in research and therapeutic development.
Executive Summary
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in the electron transport chain, playing a central role in cellular energy production. Its inhibition is a key mechanism for several compounds with therapeutic potential, particularly in oncology. This compound has emerged as a highly potent and selective inhibitor of hypoxia-induced gene activation through its specific action on mitochondrial complex I.[1] This guide presents a comparative analysis of this compound against the classic inhibitor Rotenone and the widely used anti-diabetic drug Metformin, focusing on their potency, specificity, and off-target effects.
Comparative Analysis of Mitochondrial Complex I Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and specificity of this compound, Rotenone, and Metformin. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ.
| Inhibitor | Reported IC50 for Mitochondrial Complex I | Cellular/Assay Conditions |
| This compound | ~10 nM | Isolated mitochondria from PC3 cells[2] |
| EC50 of ~3 nM | Proliferation of H460 cells in galactose/lactate medium[2] | |
| Rotenone | 1.7 - 2.2 µM | Mitochondrial electron transport chain inhibitor assay |
| 3.4 nM | NADH oxidation by cardiac sarcoplasmic reticulum | |
| Metformin | ~2 mM | Isolated liver and brain mitochondria[3] |
| 19 - 79 mM | Isolated Complex I or submitochondrial particles[4] |
Table 1: Potency of Mitochondrial Complex I Inhibitors. This table highlights the potent nanomolar efficacy of this compound in inhibiting mitochondrial complex I, in contrast to the micromolar to millimolar concentrations required for Rotenone and Metformin in similar assays.
| Inhibitor | Effect on Other Mitochondrial Complexes | Other Reported Off-Target Effects |
| This compound | No effect on complex III activity.[1][2] | Does not affect HIF prolyl hydroxylase-2 (PHD2) activity.[1] Does not inhibit cell proliferation under normoxic conditions with glucose.[1] |
| Rotenone | Can induce mitochondrial dysfunction beyond Complex I inhibition. | Induces Parkinsonism in animal models, suppresses microtubule assembly, and can be cytotoxic to various cell types. |
| Metformin | No significant effect on complex II, III, or IV activity.[3][5][6] | Activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. |
Table 2: Specificity and Off-Target Effects. This table underscores the high specificity of this compound for mitochondrial complex I, with minimal reported off-target effects compared to Rotenone and Metformin.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of mitochondrial complex I inhibition.
Caption: Workflow for assessing inhibitor specificity.
Detailed Experimental Protocols
For robust and reproducible assessment of mitochondrial complex I inhibitor specificity, the following detailed experimental protocols are provided.
Isolation of Mitochondria from Cultured Cells
Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for subsequent enzymatic and respiration assays.
Materials:
-
Cell culture flasks with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2 with KOH)
-
Dounce homogenizer and pestle
-
Refrigerated centrifuge
-
Protein assay reagent (e.g., BCA kit)
Protocol:
-
Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of ice-cold Mitochondrial Isolation Buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure cell lysis without damaging mitochondria.
-
Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Mitochondrial Isolation Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for the downstream assay.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay.
Mitochondrial Complex I Activity Assay (Colorimetric)
Objective: To measure the specific activity of mitochondrial complex I by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm or a specific dye wavelength (e.g., 600 nm for some kits)
-
Complex I Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
NADH solution
-
Ubiquinone analog (e.g., decylubiquinone)
-
Complex I inhibitor (e.g., Rotenone) for specificity control
-
Detergent (e.g., lauryl maltoside) to solubilize mitochondrial membranes
Protocol:
-
Prepare a reaction mixture containing Complex I Assay Buffer, the ubiquinone analog, and a specific dye if using a kit.
-
Add a small amount of isolated mitochondria (e.g., 1-5 µg of protein) to each well of the 96-well plate.
-
For inhibitor control wells, add a known Complex I inhibitor like Rotenone.
-
Add the test compounds (e.g., this compound) at various concentrations to the respective wells.
-
Initiate the reaction by adding NADH to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm (for NADH oxidation) or the change in absorbance of the specific dye over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the kinetic curve).
-
The specific activity of Complex I is determined by subtracting the rate in the presence of a saturating concentration of Rotenone from the total rate.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To assess the effect of inhibitors on the rate of oxygen consumption by isolated mitochondria or intact cells, providing a functional measure of electron transport chain activity.
Materials:
-
Isolated mitochondria or cultured cells
-
Seahorse XF Analyzer or a Clark-type oxygen electrode
-
Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)
-
Substrates for Complex I (e.g., pyruvate and malate)
-
ADP
-
Inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), and Antimycin A (Complex III inhibitor).
Protocol (using Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate by centrifugation.
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine, glucose).
-
Load the inhibitor solutions (including this compound and other compounds) into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the measurement protocol.
-
The instrument will measure the basal OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
The effect of this compound on these parameters can be directly compared to the effects of Rotenone and other inhibitors.
Conclusion
The available data strongly indicates that this compound is a highly potent and specific inhibitor of mitochondrial complex I. Its nanomolar efficacy and lack of significant off-target effects on other mitochondrial complexes or key cellular pathways, such as PHD2, position it as a superior research tool compared to less specific inhibitors like Rotenone and Metformin. For researchers investigating the roles of mitochondrial complex I in normal physiology and disease, particularly in the context of cancer and hypoxia, this compound offers a precise and powerful means of interrogation. Its favorable specificity profile also suggests a promising therapeutic window for further drug development.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of BAY 87-2243 In Vivo Tumor Growth Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of BAY 87-2243, a potent inhibitor of hypoxia-inducible factor 1 (HIF-1), with alternative HIF-1 inhibitors and hypoxia-activated prodrugs. The data presented is compiled from various preclinical studies to aid in the evaluation of these compounds for cancer therapy research and development.
Executive Summary
This compound has demonstrated reproducible and dose-dependent tumor growth inhibition in various preclinical cancer models, including non-small cell lung cancer and melanoma xenografts.[1][2] Its mechanism of action, the inhibition of mitochondrial complex I, leads to a reduction in hypoxia-induced HIF-1α accumulation and subsequent downstream signaling.[1][3] This guide compares the in vivo performance of this compound with other HIF-1 targeting agents such as deguelin, acriflavine, and the hypoxia-activated prodrug evofosfamide (TH-302). While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective anti-tumor activities and mechanisms of action.
Comparative Analysis of In Vivo Tumor Growth Inhibition
The following tables summarize quantitative data from preclinical studies on the tumor growth inhibition properties of this compound and selected alternative compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental models, cell lines, and treatment regimens.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer | H460 | Nude Mice | 0.5, 1.0, 2.0, 4.0 mg/kg, p.o., daily | 21 days | Dose-dependent reduction in tumor weight.[1] | [1] |
| Melanoma | G-361, SK-MEL-28, A-375, LOX-IMVI | Nude Mice | 9 mg/kg, p.o., daily | Until endpoint | Significant reduction in tumor size and weight.[4] | [4] |
| Patient-Derived Melanoma | MEXF 276, MEXF 1732 | Nude Mice | 9 mg/kg, p.o., daily | Until endpoint | Strong reduction in tumor growth.[5] | [5] |
| Head and Neck Squamous Cell Carcinoma | UT-SCC-5 | Nude Mice | Not specified | 18 days | Significantly inhibited tumor growth.[6] | [6] |
Table 2: In Vivo Efficacy of Alternative HIF-1 Inhibitors and Hypoxia-Activated Prodrugs
| Compound | Cancer Model | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Deguelin | Breast Cancer | MCF-7 | Athymic Nude Mice | Not specified | 45 days | Tumor volume reduced to 280.6% of initial vs. 629.9% in control.[7] | [7] |
| Non-Small Cell Lung Cancer | A549, HCC827, H3255, H1975 | Xenograft Mice | Not specified | Not specified | Significantly inhibited tumor growth. | [8] | |
| Acriflavine | Hepatocellular Carcinoma | Mahlavu | Nude Mice | 2 mg/kg, i.p., daily | 5 weeks | Mean tumor size of 653 mm³ vs. 1975 mm³ in control.[9][10] | [9][10] |
| Prostate Cancer | PC-3 | SCID Mice | Not specified | 9 days | Prevented tumor growth (pretreatment) and resulted in growth arrest (established tumors).[11] | [11] | |
| Evofosfamide (TH-302) | Neuroblastoma | SK-N-BE(2) | Xenograft Mice | 50 mg/kg (with Sunitinib) | 12 days | Significantly lowered tumor burden in the liver compared to vehicle.[12] | [12] |
| Renal Cell Carcinoma | 786-O, Caki-1 | Xenograft Mice | 150 mg/kg, i.p., single dose | Single dose | Reduced hypoxic fraction in tumors.[13] | [13] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and potential replication of the studies.
This compound in H460 Non-Small Cell Lung Cancer Xenograft Model[1][14]
-
Cell Line and Animal Model: Human H460 non-small cell lung cancer cells were used. Female immune-deficient, athymic NMRI nude mice (7–9 weeks old, weighing 20–25 g) were utilized for the study.[1]
-
Tumor Implantation: 1.5 x 10⁶ H460 cells mixed 1:1 with Matrigel were subcutaneously injected into the right flank of the mice.[1]
-
Treatment: Once tumors were established, mice were treated daily by oral gavage with this compound at doses of 0.5, 1.0, 2.0, and 4.0 mg/kg for 21 days. The vehicle control consisted of a 1% (v/v) solution of ethanol/solutol/water (10/40/50).[1]
-
Tumor Measurement: Tumor weight was analyzed at the end of the 21-day treatment period.[1]
This compound in Melanoma Xenograft Model[4]
-
Cell Lines and Animal Model: Human melanoma cell lines G-361, SK-MEL-28, A-375, and LOX-IMVI were used. Female immune-deficient nude mice were used for xenotransplantation.[4]
-
Tumor Implantation: Melanoma cells were subcutaneously injected into the right flank of the mice. For SK-MEL-28, 3 x 10⁶ cells were mixed 1:1 with Matrigel. For A-375 and LOX-IMVI, 1.5 x 10⁶ cells were mixed 1:1 with Matrigel. For G-361, 5 x 10⁶ cells were in 100% Matrigel.[4]
-
Treatment: When tumors reached a size of approximately 50 mm², mice were treated once daily by oral gavage with 9 mg/kg of this compound. The vehicle was a mixture of Ethanol/Solutol/Water (10/40/50).[4]
-
Tumor Measurement: Tumor size was measured regularly, and tumor weight was determined at the end of the study.[4]
Acriflavine in Hepatocellular Carcinoma Xenograft Model[9][10]
-
Cell Line and Animal Model: Mahlavu human hepatocellular carcinoma cells were used. Nude mice were used for the xenograft model.[9][10]
-
Tumor Implantation: Mahlavu cells were subcutaneously injected into the mice.[9]
-
Treatment: Treatment was initiated 3 days after implantation. Mice received daily intraperitoneal injections of 2 mg/kg of Acriflavine or 0.9% normal saline (control) for five weeks.[9][10]
-
Tumor Measurement: Tumor volume was measured throughout the experiment. The final tumor size was evaluated after 5 weeks of treatment.[9]
Deguelin in Breast Cancer Xenograft Model[7]
-
Cell Line and Animal Model: MCF-7 human breast cancer cells were used. Athymic nude mice were the animal model.[7]
-
Tumor Implantation: MCF-7 cells were implanted in the mice to establish xenograft tumors.
-
Treatment: Once tumors were established, mice were treated with deguelin. The specific dosage and administration route are not detailed in the abstract. Treatment continued for 45 days.[7]
-
Tumor Measurement: Tumor volumes were measured, and the final tumor volume was expressed as a percentage of the pretreatment volume.[7]
Evofosfamide (TH-302) in Neuroblastoma Metastatic Model[12]
-
Cell Line and Animal Model: SK-N-BE(2) human neuroblastoma cells were used. The specific mouse strain for the metastatic model is not detailed in the abstract.
-
Tumor Implantation: 6 x 10⁶ tumor cells were injected intravenously via the tail vein.[12]
-
Treatment: Treatment with sunitinib (80 mg/kg) and evofosfamide (50 mg/kg) started 20 days after tumor cell injection and continued for 12 days.[12]
-
Tumor Measurement: Liver weight was used as a surrogate for tumor burden in the liver at the end of the treatment period.[12]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and the alternative compounds.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action for alternative HIF-1 targeting agents.
Conclusion
This compound demonstrates consistent and significant in vivo tumor growth inhibition across multiple cancer models. Its well-defined mechanism of action through mitochondrial complex I inhibition provides a clear rationale for its anti-tumor effects. The alternative agents discussed, including deguelin, acriflavine, and evofosfamide, also show promise in preclinical settings, each with distinct mechanisms. Deguelin and acriflavine target different aspects of the HIF-1 pathway, while evofosfamide represents a hypoxia-activated prodrug strategy. The choice of an appropriate agent for further research and development will depend on the specific cancer type, its underlying biology, and the desired therapeutic strategy. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head in vivo studies under standardized conditions would be invaluable for a more definitive comparative assessment.
References
- 1. This compound, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targeting mitochondrial complex I using this compound reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A novel antitumor activity of deguelin targeting the insulin-like growth factor (IGF) receptor pathway via up-regulation of IGF-binding protein-3 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deguelin Attenuates Non-Small-Cell Lung Cancer Cell Metastasis by Upregulating PTEN/KLF4/EMT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of Acriflavine in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BAY 87-2243: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of BAY 87-2243, a potent inhibitor of hypoxia-inducible factor-1 (HIF-1).
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is necessary to prevent harm to personnel and the environment. The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. Avoid releasing this substance into the environment[1].
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the handling and storage requirements for this compound.
| Parameter | Value | Source |
| Molecular Weight | 525.54 g/mol | [2] |
| Formula | C₂₆H₂₆F₃N₇O₂ | [2] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol | [2] |
| Storage Temperature | Store at -20°C as a powder or -80°C in solvent | [1] |
| Stability | Stable under recommended storage conditions | [1] |
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on safety data sheets and standard laboratory practices for hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. Keep it segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated, compatible, and clearly labeled hazardous waste container.
-
For liquid waste, use a container that is leak-proof and can be tightly sealed[3].
-
For solid waste, such as contaminated pipette tips or vials, use a puncture-resistant container[4].
3. Container Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: 1-cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine[1]
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The hazard characteristics (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")
-
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA)[5].
-
The storage area should be secure, well-ventilated, and away from drains and water sources to prevent environmental release[1].
-
Ensure secondary containment is used to capture any potential leaks[3][6].
5. Disposal of Empty Containers:
-
A container that held this compound is considered hazardous waste unless properly decontaminated.
-
If the container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent (such as DMSO or ethanol, in which this compound is soluble)[7].
-
The rinsate from the triple-rinsing must be collected and disposed of as hazardous waste[7].
-
After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies[6].
6. Arranging for Final Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash [6].
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste[6].
-
Provide the waste disposal service with the complete safety data sheet for this compound.
Experimental Workflow and Logical Relationships
The proper disposal of a chemical like this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the general decision-making process and procedural flow for handling and disposing of hazardous laboratory chemicals.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound|1227158-85-1|MSDS [dcchemicals.com]
- 2. rndsystems.com [rndsystems.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
